Budiodarone

Catalog No.
S522243
CAS No.
335148-45-3
M.F
C27H31I2NO5
M. Wt
703.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budiodarone

CAS Number

335148-45-3

Product Name

Budiodarone

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate

Molecular Formula

C27H31I2NO5

Molecular Weight

703.3 g/mol

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1

InChI Key

ZXOSVKYCXLTVGS-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ATI-2042; ATI2042; ATI 2042; Budiodarone

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

The exact mass of the compound Budiodarone is 703.0292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Budiodarone mechanism of action ion channel blocker

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Budiodarone (ATI-2042) is a multi-ion channel blocker that affects sodium, potassium, and calcium channels [1] [2] [3]. This mixed activity places its electrophysiological effects across several Vaughan-Williams antiarrhythmic drug classes. The drug is a chemical analog of amiodarone but is engineered for a significantly shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days [4] [5] [3]. This is due to its metabolism by esterases, which also results in no evidence of drug accumulation in human or animal studies to date [4] [5] [6].

Its key electrophysiological effects, which contribute to its antiarrhythmic efficacy, include [3]:

  • Increased Atrial Refractory Period: Prolonging the refractory period of atrial myocytes decreases the likelihood of electrical re-entry, a key mechanism in atrial fibrillation.
  • Prolonged Conduction Intervals: The drug increases stimulus-to-atrium and atrium-to-bundle of His intervals, slowing heart rate.
  • Dose-Dependent Heart Rate Reduction: Reducing heart rate lowers the risk of atrial fibrillation.

The following diagram maps the primary molecular and physiological pathway of this compound's action.

G This compound This compound IonChannels Blocks Cardiac Ion Channels This compound->IonChannels K_Channel Potassium Channels (IKr) IonChannels->K_Channel Na_Channel Sodium Channels IonChannels->Na_Channel Ca_Channel Calcium Channels IonChannels->Ca_Channel AP_Effects Prolongs Action Potential & Refractory Period K_Channel->AP_Effects Na_Channel->AP_Effects Ca_Channel->AP_Effects Outcome Reduced AF Burden & Symptoms Elimination of Long Episodes (LEAF) AP_Effects->Outcome

This compound's mechanism of action pathway.

Key Quantitative Data from Research

The table below summarizes quantitative findings on this compound's ion channel blocking and dose-dependent effects from preclinical and clinical studies.

Aspect Quantitative Findings Context / Model
Half-life ~7 hours [3] Human subjects
Key Metabolizing Enzyme Esterases [4] [5] Preclinical & human studies
Dose-Dependent Efficacy 400 mg bid: 54.4% reduction in AF burden [3] Clinical trial (PASCAL) in paroxysmal AF patients with pacemakers
Dose-Dependent Efficacy 600 mg bid: 75% reduction in AF burden [3] Clinical trial (PASCAL) in paroxysmal AF patients with pacemakers
Target Patient Group LEAF (Long Episodes of AF) >5.5 hours [4] [7] [6] FDA-agreed endpoint for Phase 3 trials; associated with 5-fold increased stroke risk

Current Development Status and Trial Design

This compound is currently a Phase 3-enabled investigational compound developed by XYRA LLC for the long-term management of symptomatic non-permanent atrial fibrillation [4] [5] [2]. The U.S. FDA has agreed on a specific approval pathway and endpoints [7] [8].

The development program includes two key Phase 3 studies agreed upon with the FDA [7] [8]:

  • An Open-Label, Long-Term Dose Titration Study: This study will use four effective doses from Phase 2. Dosing will be guided by FDA-approved wearable AF monitoring devices to adjust for optimal safety and effectiveness.
  • A 6-Month, Double-Blind, Randomized Controlled Trial (RCT): This trial will compare four fixed active doses of this compound against a placebo in approximately 500 subjects with symptomatic non-permanent AF and LEAF >5.5 hours.

A unique aspect of the development strategy is the integration of wearable AF monitoring devices (e.g., Zio Patch, Apple Watch) for patient identification, dose titration, and response assessment [4]. The proposed drug label may require such monitoring to ensure patients are established on the lowest effective dose and to allow for timely discontinuation in non-responders [4] [6].

Key Differentiators from Amiodarone

While this compound is structurally similar to amiodarone, several design features aim to overcome amiodarone's significant limitations [3]:

  • Shorter Half-Life and Esterase Metabolism: Facilitates faster onset of action, allows for quicker dose adjustment, and is intended to reduce the long-term organ toxicity (thyroid, pulmonary, hepatic) associated with amiodarone's accumulation.
  • Enhanced Late Sodium Channel Blocking: This property is hypothesized to contribute to its potentially superior efficacy profile [4] [5].

As a researcher or professional in drug development, the ongoing Phase 3 program and the novel integration of digital health technology for patient management are likely of particular interest. The proposed clinical trial designs and the use of wearable monitors for real-world efficacy assessment represent a modern approach to antiarrhythmic drug development.

References

Comprehensive Technical Analysis of Budiodarone's Electrophysiological Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Budiodarone (ATI-2042) is a chemical analogue of the potent antiarrhythmic drug amiodarone, designed to retain its electrophysiological efficacy while exhibiting a significantly improved pharmacokinetic and safety profile. The primary structural modification involves the addition of a sec-butyl acetate side chain at position 2 of the benzofuran moiety, which dramatically reduces its elimination half-life to approximately 7 hours compared to amiodarone's 35-68 days [1]. This shorter half-life enables faster onset of action, more predictable metabolism, and crucially, a reduction in the organ toxicity (hepatic, pulmonary, thyroid) that plagues long-term amiodarone therapy [1]. This compound functions as a multi-channel blocking agent spanning several Vaughan-Williams classes, exhibiting a complex electrophysiological profile that targets atrial fibrillation (AF) through multiple complementary mechanisms [1].

The development of this compound addresses a critical need in antiarrhythmic therapy—maintaining the broad-spectrum efficacy of amiodarone while mitigating its concerning adverse effect profile. As a retrometabolic drug design achievement, this compound incorporates a metabolically vulnerable ester group that allows for rapid systemic clearance while maintaining potent electrophysiological activity at cardiac tissues [1] [2]. This strategic molecular design makes it particularly suitable for chronic AF management, where long-term drug safety is paramount. Current clinical investigation focuses on establishing its optimal dosing regimen and confirming its safety profile during extended administration [1] [3].

Electrophysiological Properties and Mechanism of Action

Multi-Channel Blocking Profile

This compound exhibits a comprehensive ion channel blocking profile that underlies its potent antiarrhythmic effects, particularly in atrial tissue. Unlike single-channel antiarrhythmics that target specific currents, this compound simultaneously modulates multiple key ionic pathways involved in cardiac action potential generation and propagation.

Table 1: Ion Channel Blocking Profile of this compound

Ion Channel Type Current Affected Electrophysiological Consequence Therapeutic Significance
Potassium Channels I(_Kr) (rapid delayed rectifier) ↓ K(^+) efflux during refractory period Prolongs action potential duration and effective refractory period
Sodium Channels I(_Na) (fast inward current) ↓ Na(^+) influx during depolarization Slows conduction velocity, reduces excitability
Calcium Channels I(_CaL) (L-type calcium current) ↓ Ca(^2+) influx into myocytes Reduces cardiac contractility, stabilizes repolarization

This multi-channel blockade produces several clinically relevant electrophysiological effects. Through potassium channel inhibition (particularly the cardiac hERG/KCNH2 channel that conducts I(_Kr)), this compound decreases potassium efflux during the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and extending the effective refractory period (ERP) [1] [4]. Simultaneous sodium channel blockade reduces sodium influx during the depolarization phase (phase 0), which decreases conduction velocity and myocardial excitability, helping to prevent the propagation of aberrant electrical impulses [1]. Additionally, calcium channel inhibition reduces calcium influx, which decreases intracellular calcium concentration and moderates cardiac contractility—beneficial for preventing arrhythmias but potentially detrimental to ventricular function [1].

The following diagram illustrates this compound's primary molecular targets and their functional consequences on the atrial action potential:

G This compound This compound (Multi-Channel Blocker) K_Channel Potassium Channels (e.g., hERG/KCNH2) This compound->K_Channel Na_Channel Sodium Channels This compound->Na_Channel Ca_Channel Calcium Channels This compound->Ca_Channel K_Effect ↓ K⁺ Efflux (Prolonged Repolarization) K_Channel->K_Effect Na_Effect ↓ Na⁺ Influx (Slowed Conduction) Na_Channel->Na_Effect Ca_Effect ↓ Ca²⁺ Influx (Reduced Contractility) Ca_Channel->Ca_Effect ERP ↑ Effective Refractory Period K_Effect->ERP APD ↑ Action Potential Duration K_Effect->APD Excitability ↓ Myocardial Excitability Na_Effect->Excitability AF_Prevention Prevention of Atrial Fibrillation ERP->AF_Prevention APD->AF_Prevention Excitability->AF_Prevention

This compound's multi-channel blockade mechanism and antiarrhythmic consequences.

Effects on Refractory Period and Action Potential Parameters

The combined ion channel blockade produces measurable changes in key electrophysiological parameters that directly contribute to its antiarrhythmic efficacy. This compound significantly prolongs the atrial effective refractory period (ERP), creating a longer window during which myocytes cannot be re-excited by aberrant electrical signals, thereby reducing the likelihood of re-entrant circuits that sustain AF [1]. This ERP prolongation is coupled with an increase in action potential duration (APD), particularly the monophasic action potential duration at 90% repolarization (MAPD90), which directly correlates with the extended refractory period [1]. Additionally, this compound increases stimulus-to-atrium and atrium-to-bundle of His conduction intervals, effectively slowing the propagation of electrical impulses through cardiac tissue and reducing the probability of wavebreak and reentry [1]. These electrophysiological effects manifest clinically as a dose-dependent reduction in heart rate, which further contributes to reducing the risk of AF initiation and maintenance [1].

The cellular basis for arrhythmogenesis involves changes in ion channel mRNA and protein expression that modify action potential generation through dysfunctional channels, increasing the likelihood of inappropriate electrical re-entry [1]. In AF, electrical remodeling creates a substrate that further promotes the arrhythmia, characterized by action potential duration shortening, refractory period reduction, and calcium handling abnormalities [5]. By targeting multiple components of this pathological cascade, this compound effectively reverses key aspects of the arrhythmogenic substrate.

Experimental and Clinical Evidence

Preclinical Experimental Data

Preclinical studies in isolated guinea pig hearts have provided fundamental insights into this compound's acute electrophysiological effects. These controlled experiments allow for precise quantification of the drug's impact on cardiac conduction and repolarization parameters without the confounding factors present in clinical studies.

Table 2: Key Preclinical Findings from Guinea Pig Isolated Heart Studies

Parameter Measured Experimental Finding Methodological Details Interpretation
Atrial Conduction Time Minimal prolongation (18.3 ± 6.2%) Measured as S-A interval from His bundle electrogram during constant pacing at 250 ms cycle length Limited effect on intra-atrial conduction
Atrial Repolarization Significant prolongation Direct measurement of action potential duration Contributes to refractory period extension
AV Nodal Conduction Marked prolongation of AV conduction time Programmed electrical stimulation measuring A-H interval Potentially beneficial for ventricular rate control
Atrial Refractoriness Increased effective refractory period Extrastimulus technique with decremental pacing Primary mechanism for preventing AF reentry

In these preclinical models, acute ATI-2001 (this compound) infusion resulted in multifaceted amiodarone-like effects on atrial and atrioventricular (AV) nodal electrophysiological properties [2]. The drug consistently suppressed excitability and conductivity in both I(_Na)-dependent and I(_Ca)-dependent cardiac tissues while prolonging the atrial action potential duration and refractory period [2]. These findings suggested that this compound would be effective not only for terminating and/or preventing atrial tachyarrhythmias but also for treating supraventricular tachyarrhythmias involving the AV node and accessory pathways [2].

Clinical Trial Evidence

Clinical investigations have systematically evaluated this compound's antiarrhythmic efficacy in patients with paroxysmal atrial fibrillation, utilizing implanted pacemaker technology to provide continuous, objective monitoring of arrhythmia burden.

The methodology employed in these trials involved patients with paroxysmal AF and previously implanted dual-chamber pacemakers capable of storing electrograms for at least 4 weeks [3]. Following a 4-week baseline period to assess atrial tachycardia/atrial fibrillation burden (AT/AFB) off antiarrhythmic drugs, patients with AT/AFB between 3% and 70% were blindly randomized to placebo, 200, 400, or 600 mg BID of this compound for 12 weeks followed by a 4-week washout period [3]. Pacemakers were interrogated every 4 weeks, with stored electrograms adjudicated by reviewers blinded to treatment assignment. The primary endpoint was percent change from baseline AT/AFB over 12 weeks of treatment compared to placebo [3].

Table 3: Clinical Efficacy Results from a Randomized Trial of this compound

Treatment Group Median Reduction in AT/AFB Statistical Significance (vs. Placebo) Additional Findings
Placebo Reference - Baseline arrhythmia burden
200 mg BID Not significant p > 0.05 Limited efficacy
400 mg BID 54.4% reduction p = 0.01 Significant effect
600 mg BID 75.0% reduction p = 0.001 Dose-response relationship

This randomized trial demonstrated that this compound at 400 mg and 600 mg BID doses significantly reduced atrial fibrillation burden, with a clear dose-response relationship (p < 0.001) [3]. Additionally, both the number and duration of AT/AF episodes were reduced, indicating comprehensive suppression of arrhythmic activity [3]. Interestingly, evidence suggested prolonged cardiac effects days after drug discontinuation as baseline AF measurements were not reached during washout periods, potentially indicating that this compound promotes atrial remodeling that improves malfunctioning ion channels [1].

Comparative Analysis with Amiodarone

While this compound shares amiodarone's mixed ion channel electrophysiological properties, several key distinctions define their respective clinical profiles. Both compounds exhibit multi-channel blockade affecting potassium, sodium, and calcium currents, but this compound's shorter half-life (approximately 7 hours versus 35-68 days for amiodarone) represents a fundamental pharmacokinetic difference with profound clinical implications [1]. This abbreviated metabolic profile allows this compound to have a faster onset of action and more predictable metabolism while still maintaining similar electrophysiological activity [1]. Critically, the faster metabolism reduces tissue accumulation, potentially minimizing the organ toxicity that limits amiodarone's long-term utility [1].

From an electrophysiological perspective, both drugs prolong the atrial action potential duration and refractory period through potassium channel blockade, but this compound may offer a more favorable risk profile regarding proarrhythmic potential. Like other class III antiarrhythmics, amiodarone primarily blocks the cardiac hERG channel (KCNH2) that conducts I(_Kr), delaying repolarization and extending the effective refractory period [4]. However, while many class III antiarrhythmics can cause long QT syndrome that progresses to torsade de pointes, amiodarone displays less risk of inducing this fatal arrhythmia [4]. As an analogue, this compound likely shares this reduced proarrhythmic potential while offering superior pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a promising evolution in antiarrhythmic drug design, addressing the critical limitation of amiodarone therapy—cumulative organ toxicity—while maintaining broad-spectrum electrophysiological efficacy. Its multi-channel blocking profile produces complementary effects on atrial conduction, repolarization, and refractoriness that effectively suppress the substrate for atrial fibrillation initiation and maintenance. Clinical evidence demonstrates dose-dependent reductions in AF burden with 400-600 mg BID doses showing statistically significant efficacy [3].

For research and development professionals, several areas warrant further investigation. Complete data on the effects of long-term this compound administration are not yet available, and ongoing clinical trials will be essential to confirm its chronic safety profile [1]. The potential for atrial reverse remodeling suggested by prolonged electrophysiological effects beyond the drug's pharmacokinetic half-life merits deeper mechanistic exploration [1]. Additionally, optimal patient stratification and potential combination therapies with other antiarrhythmic approaches represent fertile ground for future research.

References

Budiodarone preclinical studies guinea pig isolated heart

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action in Guinea Pig Hearts

Budiodarone is a multi-channel blocking agent. Its acute effects on the guinea pig isolated heart are multifaceted and similar to its parent compound, amiodarone. The following diagram illustrates its primary electrophysiological targets and effects.

The actions summarized in the diagram lead to several key outcomes that are beneficial for preventing arrhythmias [1] [2] [3]:

  • Suppression of Tissue Excitability: By blocking sodium and calcium channels, this compound reduces the ability of cardiac cells to be prematurely excited.
  • Prolonged Refractoriness: The lengthening of the atrial refractory period means that the heart tissue is unable to conduct another impulse for a longer time, which helps prevent the re-entry circuits that cause atrial fibrillation.
  • Slowed AV Nodal Conduction: This effect helps control ventricular rate during atrial arrhythmias.

Electrophysiological Profile of Amiodarone Homologs

The following table summarizes the effects of a 1 µM concentration of this compound (ATI-2042) and other short-acting homologs on key electrophysiological parameters in the guinea pig isolated heart after a 90-minute infusion, as compared to their common, inactive metabolite (ATI-2000) [1].

Electrophysiological Parameter ATI-2001 (Methyl) ATI-2010 (Ethyl) ATI-2064 (Isopropyl) ATI-2042 (sec-Butyl) - this compound ATI-2054 (Neopentyl) ATI-2000 (Metabolite)
Stimulus-to-Atrium (St-A) Interval Significant Prolongation Data not specific Significant Prolongation Significant Prolongation Significant Prolongation No Effect
Atrium-to-His Bundle (A-H) Interval Prolongation Prolongation Prolongation Prolongation Prolongation No Effect
His Bundle-to-Ventricle (H-V) Interval Significant Prolongation Data not specific Significant Prolongation No Significant Effect No Significant Effect No Effect
QRS Interval Significant Prolongation Data not specific Significant Prolongation No Significant Effect No Significant Effect No Effect
Ventricular Repolarization (MAPD₉₀) Moderate Prolongation Moderate Prolongation Moderate Prolongation Strongest Prolongation Mild Prolongation No Effect

Detailed Experimental Protocol

The primary data on this compound was generated using a standard pharmacological technique. Below are the key methodological details from the guinea pig isolated heart studies [1] [2].

  • Experimental Model: Guinea pig (200-300 g) isolated hearts were perfused using the Langendorff technique with a Krebs-Henseleit solution, maintained at a constant temperature (37°C) and pH (7.4). The solution was continuously oxygenated (typically with a 95% O₂ / 5% CO₂ mixture).
  • Drug Preparation: this compound (ATI-2042) and amiodarone were initially dissolved in ethanol to create a stock solution (e.g., 10 mM), which was then diluted in the perfusion medium immediately before the experiment [2]. The final concentration of ethanol in the perfusate was low enough (e.g., 0.1%) to have no independent electrophysiological effects.
  • Dosing and Infusion: In one key study, hearts were paced at a constant cycle length and infused with a 1 µM concentration of the drug for 90 minutes, followed by a 90-minute washout period to observe reversibility [1].
  • Data Recording: Electrophysiological parameters were recorded using a His bundle electrogram (HBE). This allowed for precise measurement of conduction times through different parts of the heart, including:
    • Stimulus-to-Atrium (St-A)
    • Atrium-to-His bundle (A-H)
    • His bundle-to-Ventricle (H-V)
    • Monophasic Action Potential Duration (MAPD)
  • Refractoriness Assessment: The atrial effective refractory period (AERP) was measured using a standardized extra-stimulus technique, where a premature stimulus (S2) is delivered after a driving train of stimuli (S1) to determine the shortest interval that still produces a response.

Structure-Activity Relationships

The search for amiodarone analogs aimed to retain efficacy while improving pharmacokinetics. The table below compares this compound with other homologs and amiodarone itself, based on the guinea pig studies [1] [4] [3].

Compound Ester Group Key Electrophysiological Features Half-Life (vs. Amiodarone)
Amiodarone None Prototype; prolonged A-H, H-V, QRS; increases refractory period [5] Very long (35-68 days) [3]
ATI-2001 Methyl Prolongs St-A, H-V, QRS; moderate effect on ventricular repolarization [1] [2] Short (hours) [2]
ATI-2042 (this compound) sec-Butyl Selectively prolongs St-A and A-H intervals; strongest effect on ventricular repolarization (MAPD₉₀); no significant effect on H-V or QRS [1] Short (~7 hours) [4] [3]
ATI-2064 Isopropyl Prolongs St-A, H-V, QRS; moderate effect on ventricular repolarization [1] Short (hours) [1]

From Preclinical to Clinical Research

The promising preclinical profile of this compound, particularly its potent effects on atrial tissue and shorter half-life, led to clinical trials in humans. An early proof-of-concept study in patients with paroxysmal atrial fibrillation demonstrated that this compound could significantly reduce atrial fibrillation burden in a dose-dependent manner (200 mg to 800 mg twice daily) [4]. This study confirmed the translation of its antiarrhythmic effect from animal models to humans.

References

Budiodarone ATI-2042 investigational drug discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Evidence

Budiodarone retains the multi-channel blocking profile of amiodarone, which is key to its antiarrhythmic efficacy [1]. Its electrophysiological activity includes:

  • Ion Channel Inhibition: Comparable inhibition to amiodarone of cardiac sodium (Na+), potassium (K+), and calcium (Ca2+) channels [1] [2].
  • Electrophysiological Effects: Increases atrial and ventricular refractoriness, slows atrial conduction (increased St-A and A-H intervals), and causes a dose-dependent decrease in heart rate [1].

The diagram below illustrates the proposed workflow for studying this compound's mechanism of action and effects, from its molecular interactions to the resulting physiological changes.

G This compound This compound MOA Multi-Channel Blockade This compound->MOA MolecularEffects Molecular & Cellular Effects MOA->MolecularEffects Leads to Na Sodium Channel Inhibition MOA->Na #1 K Potassium Channel Inhibition MOA->K #2 Ca Calcium Channel Inhibition MOA->Ca #3 PhysiologicalEffects Physiological Effects MolecularEffects->PhysiologicalEffects Results in Refract ↑ Refractory Period in Atria & Ventricles MolecularEffects->Refract #4 Conduction Slowed Atrial Conduction MolecularEffects->Conduction #5 ExperimentalValidation Experimental Validation PhysiologicalEffects->ExperimentalValidation Measured via AF_Burden ↓ AF Burden PhysiologicalEffects->AF_Burden #6 Episode_Duration ↓ AF Episode Duration PhysiologicalEffects->Episode_Duration #7 Heart_Rate ↓ Heart Rate (Dose-dependent) PhysiologicalEffects->Heart_Rate #8 Animal_Studies Animal EP Studies ExperimentalValidation->Animal_Studies #9 Pacemaker_Study Pacemaker Diagnostics in Human Trials ExperimentalValidation->Pacemaker_Study #10

Diagram of this compound's mechanism and experimental analysis workflow. The diagram outlines the logical flow from molecular interactions to clinical validation. Preclinical animal electrophysiology (EP) studies demonstrated ion channel blockade leading to key electrophysiological effects [1]. These effects were subsequently quantified in human trials using pacemaker diagnostics, which confirmed reductions in AF burden and episode duration [1] [3].

Key Clinical Trial Data and Protocols

A proof-of-concept study provided preliminary efficacy and safety data, using an innovative methodology with pacemaker diagnostics for continuous arrhythmia monitoring [1] [3].

  • Study Population: Six post-menopausal or surgically sterile women with paroxysmal AF and dual-chamber pacemakers [1].
  • Study Design: Open-label, sequential dose-escalation study consisting of six 2-week periods (baseline, four treatment, washout) [1].
  • Dosing Protocol: The initial dose of 200 mg bid was escalated every two weeks by 200 mg bid, up to a maximum of 800 mg bid, followed by a two-week washout period with no drug [1] [3].
  • Primary Outcome Measure: Atrial Fibrillation Burden (AFB), defined as the percentage of time a patient is in AF [1] [3].

The quantitative results from this study are summarized in the table below.

Study Period Dosage (twice daily) Mean AF Burden (%) Statistical Significance (vs. Baseline)
Baseline (p1) No drug 20.3 ± 14.6 -
Treatment (p2) 200 mg 5.2 ± 4.2 P < 0.005
Treatment (p3) 400 mg 5.2 ± 5.2 P < 0.005
Treatment (p4) 600 mg 2.8 ± 3.4 P < 0.005
Treatment (p5) 800 mg 1.5 ± 0.5 P < 0.005
Washout (p6) No drug Increased (vs. treatment) -

The study concluded that this compound significantly reduced AF burden at all doses, primarily by reducing the duration of AF episodes, and was generally well-tolerated [1] [3]. A subsequent, larger Phase 2 trial (NCT00389792) was a randomized, double-blind, placebo-controlled study designed to further evaluate safety and efficacy in 72 patients with paroxysmal AF and pacemakers [4].

Current Status and Future Development

As of recent updates, this compound is positioned for Phase 3 clinical trials. The developer, XYRA LLC, has engaged with the U.S. Food and Drug Administration (FDA) to define the approval pathway [5].

  • Novel Endpoint Strategy: The FDA has provided guidance on a potential drug label that incorporates the use of wearable AF monitoring devices (e.g., Zio Patch, Apple Watch) to guide treatment [5].
  • Dosing and Monitoring: The envisioned protocol involves titrating patients to the lowest effective dose to control symptoms and eliminate "Long Episodes of AF" (LEAF) greater than 5 hours, a known risk factor for stroke. Patients not responding to the highest dose would discontinue therapy, minimizing unnecessary exposure [5].
  • Rationale: This personalized approach leverages this compound's dose-proportional pharmacology and intermediate half-life, making it suitable for dose titration guided by objective, real-world monitoring data [5].

This compound represents a rational drug design effort to create a safer analogue of a highly effective therapy. Its future development is closely tied to a modern, digitally-enabled approach to arrhythmia management.

References

Budiodarone metabolite identification and pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

Current Status of Budiodarone Metabolite Data

The table below summarizes the key information available for this compound and the status of its metabolite data:

Aspect Available Information Status of Metabolite/Pathway Data
General Status Investigational antiarrhythmic drug (analog of amiodarone) [1] [2] -

| Key Pharmacological Data | • Formula: C27H31I2NO5 [1] [2]Half-life: ~7 hours (vs. 35-68 days for amiodarone) [1] [3]Mechanism: Multi-channel blocker (K+, Na+, Ca2+) [1] | - | | Known Metabolite | ATI-2000 (electrophysiologically inactive) [3] | Chemical structure and formation pathway not publicly detailed. | | Metabolic Pathway Analysis | - | Specific metabolic pathways (e.g., CYP450 involvement, esterase cleavage) are not published in the searched sources [2]. |

A Framework for Metabolite Identification & Pathway Analysis

Although this compound-specific data is limited, the established methodology for investigating a drug's metabolism is well-defined. The following workflow outlines the general process you could apply.

cluster_MS Mass Spectrometry (MS) Platforms SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep DataAcquisition Data Acquisition SamplePrep->DataAcquisition MetaboliteID Metabolite Identification DataAcquisition->MetaboliteID GC_MS GC-MS LC_HRMS LC-HRMS (e.g., Q-TOF) PathwayAnalysis Pathway & Interpretation MetaboliteID->PathwayAnalysis

General metabolomics workflow for drug metabolite profiling.

Sample Preparation & Data Acquisition

The process begins with careful sample collection (e.g., plasma, urine, liver microsomes) and preparation. Key steps include:

  • Quenching and Extraction: Rapid quenching of metabolism (e.g., with cold methanol) is followed by metabolite extraction. Liquid-liquid extraction with solvents like methanol/chloroform/water is common for broad coverage of metabolites with different polarities [4].
  • Quality Control (QC): Incorporation of internal standards (e.g., stable isotope-labeled compounds) is critical for accurate quantification. Adherence to consortium guidelines (e.g., mQACC) ensures data reliability [4].

For data acquisition, two mass spectrometry platforms are particularly powerful when used together [5]:

  • GC-MS: Highly standardized and excellent for volatile compounds or those made volatile by derivatization (e.g., silylation). It provides rich, reproducible fragmentation spectra and leverages large, curated spectral libraries (e.g., NIST, FiehnLib) [6].
  • LC-HRMS (e.g., UPLC-Q-TOF): Ideal for non-volatile, thermally labile, and high molecular weight compounds. It offers high sensitivity and mass accuracy without the need for derivatization [7] [5].
Metabolite Identification & Pathway Mapping

Once data is acquired, the identification process proceeds.

  • Data Processing & Deconvolution: Software like AMDIS (for GC-MS) or MZmine (for LC-MS) is used for peak picking and deconvoluting complex data to purify mass spectra [6].
  • Database Searching: Purified spectra are searched against chemical (e.g., PubChem) and spectral databases (e.g., NIST, MassBank) for initial identification [6] [8].
  • Pathway Mapping: Identified metabolites can be mapped to biological pathways using tools like MetaboAnalyst [9], which connects metabolites to pathways like KEGG and MetaCyc for functional interpretation [8].

Suggestions for Further Research

To acquire the specific data you need, consider these approaches:

  • Contact the Sponsor: The most direct path would be to inquire with ARYx Therapeutics, the developer of this compound. Preclinical and clinical Investigational New Drug (IND) applications would contain detailed metabolite and pathway information.
  • Monitor Clinical Trials: Keep track of any new publications resulting from clinical trials on this compound, as they may eventually include metabolic disposition data.
  • Apply the Framework: The methodologies outlined here can serve as a robust experimental plan for conducting your own metabolite identification study should you have access to the compound.

References

Technical Analysis of Budiodarone: Tissue Esterase Metabolism Versus CYP450-Mediated Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Budiodarone (ATI-2042) represents a significant advancement in antiarrhythmic drug development as a structural analogue of amiodarone specifically engineered to overcome the metabolic limitations of its predecessor. Unlike amiodarone, which depends heavily on CYP450-mediated metabolism and causes complex drug interactions, this compound undergoes rapid hydrolysis by tissue esterases, resulting in a substantially shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days. This strategic molecular redesign achieves comparable electrophysiological activity while potentially mitigating the metabolic liabilities associated with amiodarone therapy, including reduced risk of enzyme inhibition-based drug interactions and tissue accumulation. This comprehensive analysis examines the mechanistic basis, experimental evidence, and clinical implications of this compound's unique metabolic profile for researchers and drug development professionals.

Drug Profile and Molecular Design

Chemical Structure and Rational Design
  • Molecular foundation: this compound maintains the core benzofuranyl ring system and electrophysiologically active components of amiodarone but incorporates a critical sec-butyl acetate side chain at position 2 of the benzofuran moiety. This strategic modification creates a substrate for esterase-mediated hydrolysis while preserving the ion channel blocking properties that confer antiarrhythmic efficacy [1].

  • Metabolic vulnerability: The intentional introduction of an ester functional group enables rapid hydrolysis by ubiquitous plasma and tissue esterases, fundamentally altering the metabolic fate and pharmacokinetic profile compared to amiodarone. Unlike prodrug approaches, this compound is not a prodrug of amiodarone, nor is amiodarone a metabolite of this compound, establishing it as a distinct chemical entity with independent metabolic pathways [1].

Electrophysiological Properties

Preclinical studies demonstrate that this compound retains comprehensive ion channel inhibition comparable to amiodarone, affecting sodium, potassium, and calcium channels. The drug exhibits significant effects on atrial and ventricular refractoriness, with dose-dependent reductions in heart rate observed in animal models. The primary metabolite (ATI-2000) has been shown to be electrophysiologically inactive, indicating that the antiarrhythmic activity is primarily attributable to the parent compound [1].

Metabolic Pathways: Comparative Analysis

This compound Esterase Metabolism

Table 1: Key Characteristics of this compound Metabolism

Parameter This compound Amiodarone
Primary metabolic route Esterase hydrolysis CYP450 oxidation
Half-life ~7 hours 35-68 days
Key metabolites ATI-2000 (inactive) MDEA, DDEA (both pharmacologically active)
Enzyme inhibition potential Low Complex inhibition of multiple CYP450 isoforms
Volume of distribution Not specified in studies 60-70 L/kg
Elimination time Hours Weeks to months

This compound undergoes rapid systemic hydrolysis via plasma and tissue esterases, resulting in the formation of its inactive carboxylic acid metabolite (ATI-2000). This metabolic pathway dominates this compound clearance, with a half-life of approximately 7 hours and complete elimination within hours after discontinuation [1]. The short metabolic half-life prevents significant drug accumulation and enables rapid titration and discontinuation if needed—significant advantages over amiodarone's pharmacokinetic profile.

Amiodarone CYP450 Metabolism

Table 2: CYP450 Inhibition Profile of Amiodarone and Metabolites

CYP Enzyme Inhibitor Inhibition Mechanism Clinical Impact
CYP1A2 DDEA Potent mechanism-based inactivation (KI = 0.46 μM) Increased lidocaine, theophylline levels
CYP2C9 DDEA Reversible and metabolism-dependent inhibition Enhanced S-warfarin effect (hypocoagulation)
CYP2D6 AMIO, MDEA Reversible inhibition (AMIO) and moderate TDI (MDEA) Elevated metoprolol, flecainide concentrations
CYP3A4 DDEA, MDEA Reversible inhibition and MIC formation Increased simvastatin, cyclosporine exposure

In contrast, amiodarone undergoes complex hepatic metabolism primarily via CYP3A4, producing multiple metabolites with varying pharmacological activities. The two most significant metabolites—N-monodesethylamiodarone (MDEA) and N,N-didesethylamiodarone (DDEA)—contribute substantially to amiodarone's drug interaction profile through multiple inhibitory mechanisms [2] [3].

The diversity of inhibitory mechanisms exhibited by amiodarone and its metabolites includes reversible inhibition, time-dependent inhibition (TDI), and metabolic intermediate complex (MIC) formation, leading to quasi-irreversible enzyme inactivation. This complex inhibition profile explains amiodarone's interactions with numerous medications across multiple therapeutic classes [3].

G Comparative Metabolic Pathways: this compound vs. Amiodarone This compound This compound (ATI-2042) Esterases Tissue Esterases This compound->Esterases ATI2000 ATI-2000 Metabolite (Inactive) Esterases->ATI2000 RapidElimination Rapid Elimination (7h half-life) ATI2000->RapidElimination Amiodarone Amiodarone CYP3A4 CYP3A4 Amiodarone->CYP3A4 MDEA MDEA Metabolite (Active) CYP3A4->MDEA DDEA DDEA Metabolite (Active) MDEA->DDEA Further Metabolism CYPInhibition CYP450 Inhibition (Drug Interactions) MDEA->CYPInhibition DDEA->CYPInhibition LongHalfLife Long Half-Life (35-68 days) CYPInhibition->LongHalfLife

Comparative Metabolic Pathways: this compound vs. Amiodarone

Clinical Efficacy and Safety Evidence

Pacemaker Study Findings

Proof-of-concept research utilizing advanced DDDRP pacemakers with sophisticated arrhythmia diagnostics demonstrated this compound's efficacy in reducing atrial fibrillation burden (AFB) [1]. The study population consisted of post-menopausal or surgically sterile females with paroxysmal atrial fibrillation burdens between 1-50%, selected based on preclinical safety findings observed in canine testes [1].

Table 3: this compound Efficacy Data from Pacemaker Study (n=6)

Treatment Period Dosage Mean AF Burden (%) Reduction from Baseline
Baseline (p1) No drug 20.3 ± 14.6 Reference
Period 2 (p2) 200 mg bid 5.2 ± 4.2 74%
Period 3 (p3) 400 mg bid 5.2 ± 5.2 74%
Period 4 (p4) 600 mg bid 2.8 ± 3.4 86%
Period 5 (p5) 800 mg bid 1.5 ± 0.5 93%
Washout (p6) No drug Increased Return toward baseline

The study implemented a sequential dose-escalation design with 2-week treatment periods, demonstrating statistically significant reductions (p < 0.005) in AF burden across all dosage levels compared to baseline [1]. The reduction in AF burden was primarily driven by decreased episode duration rather than reduced episode frequency, suggesting the drug's efficacy in terminating rather than preventing AF episodes. The dose-response relationship was evident, with the highest dose (800 mg bid) achieving the greatest AF burden reduction [1] [4].

Safety and Tolerability Profile

This compound was generally well tolerated throughout the dose-escalation study, with no significant safety signals detected in the limited patient population [1]. The shorter half-life and esterase-based metabolism may potentially avoid the long-term organ toxicities (pulmonary, thyroid, hepatic, ocular) associated with amiodarone therapy, though larger-scale studies are needed to confirm this theoretical advantage.

Drug Interaction Profiles

CYP450 Inhibition Mechanisms of Amiodarone

The complex drug interaction profile of amiodarone stems from the combined effects of the parent drug and its metabolites on multiple CYP450 enzymes [2] [3]:

  • CYP1A2 inhibition: Primarily mediated by DDEA through potent mechanism-based inactivation, potentially increasing concentrations of substrates like lidocaine and theophylline
  • CYP2C9 inhibition: DDEA identified as the primary culprit for enhanced warfarin effect through reversible and metabolism-dependent inhibition
  • CYP2D6 inhibition: Attributed to both amiodarone (reversible) and MDEA (time-dependent inhibition)
  • CYP3A4 inhibition: Multiple mechanisms involving DDEA, MDEA, and potential metabolic intermediate complex formation

The time-dependent inhibition (TDI) observed with amiodarone metabolites suggests irreversible or quasi-irreversible enzyme inactivation, which has important clinical implications as enzyme activity recovery requires de novo protein synthesis rather than simply discontinuing the offending drug [3].

Theoretical Drug Interaction Risk with this compound

Based on its metabolic pathway, this compound would be expected to have a significantly lower potential for CYP450-mediated drug interactions compared to amiodarone. The esterase-dependent metabolism avoids the CYP450 inhibition issues associated with amiodarone therapy, potentially making it safer for patients requiring polypharmacy. However, comprehensive drug interaction studies are needed to fully characterize this compound's interaction potential, particularly regarding:

  • Esterase-based interactions with other esterase-metabolized drugs
  • Potential P-glycoprotein interactions
  • Ion channel interactions when combined with other QT-prolonging medications

Experimental Methodologies

Metabolic Stability Assessment

In vitro metabolic stability assays for compounds like this compound typically employ human liver microsomes (HLM) or hepatocytes to characterize metabolic pathways and rates [5]. The standard protocol involves:

  • Incubation conditions: Test compound (1-5 μM) incubated with HLM (0.25-1.0 mg/mL) in potassium phosphate buffer (pH 7.4) containing NADPH (1 mM) for up to 60 minutes
  • Sampling timepoints: Aliquots collected at 0, 5, 15, 30, and 60 minutes
  • Termination and analysis: Reactions quenched with acetonitrile or zinc sulfate, followed by LC-MS/MS analysis of parent compound and metabolites
  • Parameter calculation: In vitro half-life (t½) and intrinsic clearance (CLint) calculated from the disappearance rate of the parent compound

G Experimental Workflow for Metabolic Stability Assessment Start Compound Incubation with Enzyme Source NADPH NADPH Cofactor Start->NADPH Sampling Timepoint Sampling (0, 5, 15, 30, 60 min) NADPH->Sampling Initiation Quench Reaction Quenching (ACN or ZnSO4) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis MetaboliteID Metabolite Identification Analysis->MetaboliteID KineticAnalysis Kinetic Analysis (t½, CLint) Analysis->KineticAnalysis

Experimental Workflow for Metabolic Stability Assessment

CYP450 Inhibition Screening

Comprehensive CYP450 inhibition screening should include both reversible and time-dependent inhibition assessments [2] [3] [6]:

  • IC50 shift assays: Compare inhibitory potency with and without NADPH preincubation

    • Without NADPH: 30-minute preincubation without cofactor followed by substrate addition
    • With NADPH: 30-minute preincubation with NADPH followed by substrate addition
    • Significant IC50 shift (typically >1.5-2 fold decrease) suggests time-dependent inhibition
  • Mechanism-based inhibition characterization:

    • Time- and concentration-dependence: Assess inactivation rate at various inhibitor concentrations
    • NADPH-dependence: Confirm cofactor requirement for inactivation
    • Kinetic parameters: Determine KI (inactivation constant) and kinact (maximal inactivation rate)
    • Dilution experiments: Evaluate irreversibility through post-inactivation dilution
Clinical Assessment Using Pacemaker Methodology

The innovative use of implanted pacemakers with sophisticated diagnostics enabled continuous monitoring of atrial fibrillation burden in the this compound proof-of-concept study [1] [4]. Key methodological aspects include:

  • Device specifications: Vitatron Selection 9000 or T70 pacemakers with atrial tachyarrhythmia detection based on atrial rate (>200 bpm for six consecutive beats)
  • Arrhythmia logging: Comprehensive episode tracking including duration, frequency, and detailed onset reports with electrogram confirmation
  • Study design: Sequential treatment periods with stable dosing, allowing intra-patient comparison of efficacy metrics
  • Data collection: Regular device interrogation and download of arrhythmia diaries for quantitative analysis of AF burden

Development Implications and Research Gaps

Advantages in Drug Development

This compound's metabolic profile offers several potential advantages in drug development:

  • Predictable pharmacokinetics: Shorter half-life and linear kinetics facilitate dose optimization and titration
  • Reduced drug interaction liability: Esterase metabolism minimizes CYP450-mediated interactions in polypharmacy populations
  • Rapid termination of effect: Quick elimination enables prompt discontinuation if adverse effects occur
  • Therapeutic monitoring: Potentially less need for therapeutic drug monitoring compared to amiodarone
Research Gaps and Future Directions

Despite promising early results, several research gaps remain:

  • Large-scale clinical trials: The proof-of-concept study involved only 6 patients; larger trials are needed to establish safety and efficacy [1]
  • Male population safety: Initial studies were limited to females; male safety requires assessment [1]
  • Long-term toxicity data: Comprehensive evaluation of potential organ toxicity needs longer follow-up
  • Formulation optimization: Potential for extended-release formulations to maintain steady-state concentrations
  • Comparative effectiveness: Head-to-head trials with amiodarone and other antiarrhythmics needed to establish relative efficacy and safety

Conclusion

References

budiodarone sec-butyl acetate side chain significance

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Pharmacokinetic Significance

The core structure of budiodarone is identical to that of amiodarone. The critical distinction is the presence of a sec-butyl acetate group at position 2 of the benzofuran moiety [1]. This ester modification is not a mere prodrug strategy; this compound is a distinct chemical entity, and amiodarone is not its metabolite [1].

This side chain is strategically designed to be susceptible to rapid hydrolysis by ubiquitous plasma and tissue esterases [1]. The table below contrasts the key pharmacokinetic outcomes of this structural change.

Feature Amiodarone This compound (ATI-2042)
Key Structural Difference Diethylaminoethoxy side chain sec-butyl acetate side chain
Metabolic Pathway Complex hepatic CYP450-mediated dealkylation [2] Rapid hydrolysis by esterases [1]
Half-Life Extremely long (35-68 days) [1] Short (~7 hours) [1] [3]
Onset/Offset of Action Slow (large volume of distribution) [1] Rapid (elimination within hours) [1]

The experimental workflow for establishing this pharmacokinetic profile in one key study involved specific phases and measurements [1]:

G Start Study Design (6 patients) P1 Baseline Period (p1) No drug Start->P1 P2 Treatment Period 2 (p2) 200 mg BID P1->P2 P3 Treatment Period 3 (p3) 400 mg BID P2->P3 Data Data Collection P2->Data P4 Treatment Period 4 (p4) 600 mg BID P3->P4 P3->Data P5 Treatment Period 5 (p5) 800 mg BID P4->P5 P4->Data P6 Washout Period (p6) No drug P5->P6 P5->Data PK Pharmacokinetic Analysis Data->PK ECG Pacemaker ECG Interrogation Data->ECG

Experimental workflow for this compound assessment [1]

Retained Efficacy and Clinical Evidence

Despite its rapid clearance, this compound retains the core electrophysiological properties of amiodarone. Preclinical data confirms it inhibits cardiac sodium, potassium, and calcium ion channels comparably to amiodarone and increases atrial refractoriness [1].

Clinical studies utilizing pacemaker diagnostics demonstrated that this compound significantly reduces Atrial Fibrillation Burden (AFB). The following table summarizes quantitative efficacy data from two key studies:

Study Design Dose Atrial Fibrillation Burden (AFB) Statistical Significance
Open-label (6 patients) [1] Baseline 20.3% ± 14.6% ---
200 mg BID 5.2% ± 4.2% P < 0.005
400 mg BID 5.2% ± 5.2% P < 0.005
600 mg BID 2.8% ± 3.4% P < 0.005
800 mg BID 1.5% ± 0.5% P < 0.005
Randomized Controlled Trial (61 patients) [4] Placebo --- ---
400 mg BID 54% median reduction vs placebo P = 0.01
600 mg BID 74% median reduction vs placebo P = 0.001

The primary mechanism for reducing AFB was a substantial decrease in the duration of AF episodes, rather than a reduction in the number of episodes [1].

Formulation and Stability Considerations

The sec-butyl acetate ester influences the drug's physical properties, presenting challenges for formulation development. A patent dedicated to this compound formulations indicates that a stable oral solution can be prepared by dissolving this compound in a medium containing both water and benzyl alcohol as a co-solvent [5]. This suggests that achieving adequate solubility and stability for clinical use required specific pharmaceutical strategies.

Key Experimental Protocols from Research

For researchers seeking to replicate or understand the foundational studies, here are summaries of the key methodologies:

  • In Vivo Efficacy and Pharmacokinetics Protocol [1]: The study was an open-label, single-arm trial in six post-menopausal females with PAF and pacemakers. The design consisted of six sequential 2-week periods: baseline (p1), four treatment periods with escalating doses (p2-p5), and washout (p6). During treatment, patients received 200 mg, 400 mg, 600 mg, and 800 mg BID of this compound in each subsequent period. The primary outcome was AF Burden, measured via continuous pacemaker electrogram logs. PK analysis was performed at steady-state at the end of each period.

  • Electrophysiological Profiling Protocol [1]: The electrophysiological activity of this compound was determined in animal models. This included assessing its effects on ion channel inhibition (sodium, potassium, calcium), measurement of changes in atrial and ventricular refractory periods, and analysis of surface ECG intervals (e.g., QT interval). These studies established that its electrophysiological profile is comparable to amiodarone.

  • Randomized Controlled Trial (RCT) Protocol [4]: This was a double-blind, placebo-controlled study. Patients with PAF and pacemakers underwent a 4-week baseline period off anti-arrhythmic drugs. Those with an AFB between 3% and 70% were randomized to receive placebo, 200 mg, 400 mg, or 600 mg BID of this compound for 12 weeks, followed by a 4-week washout. Pacemakers were interrogated every 4 weeks, and stored electrograms were adjudicated by reviewers blinded to the treatment assignment.

References

Budiodarone clinical trial protocol paroxysmal atrial fibrillation

Author: Smolecule Technical Support Team. Date: February 2026

Budiodarone Clinical Development Overview

This compound (ATI-2001) is a chemical analogue of amiodarone designed to retain its mixed ion channel blocking efficacy while having a significantly shorter half-life of approximately 7 hours to improve safety [1]. The following table summarizes the key clinical findings and future development plans.

Aspect Details
Drug Profile Mixed ion channel blocker (Ca+, K+, beta-, alpha-receptor, Na+ antagonist); metabolized by tissue esterases [1].
Key Phase 2 (PASCAL) Results Dose-dependent reduction in AF burden vs. placebo: 200 mg BID (10%, NS), 400 mg BID (54%), 600 mg BID (74%); reduced number/duration of AT/AF episodes [2] [3] [1].
Safety Observations No progressive/severe side effects; reversible creatinine elevation, minor thyroid function changes, isolated liver enzyme increases (no bilirubin rise) [1].

| Agreed Phase 3 Program | 1. Open-label, long-term dose titration study using wearable AF monitors. 2. 6-month, double-blind, randomized controlled trial (RCT) of 4 fixed doses vs. placebo in 500 patients [4]. | | Target Patient Population | Symptomatic non-permanent AF (paroxysmal or persistent) with Long Episodes of AF (LEAF) >5.5 hours, at high risk for stroke/heart failure/progression [4]. |

Experimental Protocol Insights

The following details are synthesized from the published Phase 2 trial and the announced Phase 3 program.

Phase 2 (PASCAL) Trial Methodology This study serves as the primary model for preliminary efficacy and safety assessment [2] [3] [1].

  • 1. Patient Population:
    • Enrollment: 72 patients with symptomatic paroxysmal atrial fibrillation (PAF).
    • Key Inclusion Criterion: Presence of a previously implanted dual-chamber pacemaker with continuous electrogram (EGM) monitoring and memory capabilities.
    • Key Exclusion Criteria: NYHA Class III/IV congestive heart failure.
    • Washout: All antiarrhythmic drugs were stopped for >5 half-lives prior to baseline (amiodarone >3 months) [2] [3].
  • 2. Study Design:
    • Baseline Period: 4-week observation period off antiarrhythmic drugs to establish baseline AT/AF burden (AT/AFB).
    • Randomization & Dosing: Patients with AT/AFB between 3% and 70% were randomized to placebo, 200 mg, 400 mg, or 600 mg this compound, taken twice daily (BID) for 12 weeks.
    • Washout Period: Followed by a 4-week post-treatment observation [2] [3].
  • 3. Endpoint Assessment:
    • Primary Efficacy Endpoint: Percent change in AT/AFB from baseline over the 12-week treatment period compared to placebo. AT/AFB was quantified using stored pacemaker EGMs, which were adjudicated by reviewers blinded to treatment assignment [2] [3].
    • Safety Endpoint: Assessment of adverse events, laboratory values (including creatinine, thyroid and liver function tests), and vital signs at 4-week intervals [1].

Phase 3 Program Methodology The Phase 3 program, agreed upon with the FDA, is designed to confirm efficacy and safety in a broader population [4].

  • 1. Patient Population:
    • Target: 500 subjects with symptomatic non-permanent atrial fibrillation.
    • Key Phenotype: Patients characterized by Long Episodes of Atrial Fibrillation (LEAF) lasting longer than 5.5 hours, identified as being at highest risk for disease progression.
  • 2. Study Designs:
    • Study 1 (Dose Titration): An open-label, long-term study. Dosing will be guided by FDA-approved wearable AF monitoring devices to establish the lowest effective dose.
    • Study 2 (Pivotal RCT): A 6-month, double-blind, randomized, placebo-controlled trial. It will compare four fixed active doses of this compound against a placebo [4].

Visualizing Trial Design & Drug Action

The workflow of the Phase 2 PASCAL trial, which leveraged pacemaker data, can be visualized as follows.

Phase 2 PASCAL Trial Workflow cluster_dosing 12-Week Treatment Patient Population:\nSymptomatic PAF with\nimplanted pacemaker Patient Population: Symptomatic PAF with implanted pacemaker 4-Week Baseline Period\n(Washout of AADs) 4-Week Baseline Period (Washout of AADs) Patient Population:\nSymptomatic PAF with\nimplanted pacemaker->4-Week Baseline Period\n(Washout of AADs) Randomization Randomization 4-Week Baseline Period\n(Washout of AADs)->Randomization Placebo BID Placebo BID Randomization->Placebo BID This compound 200mg BID This compound 200mg BID Randomization->this compound 200mg BID This compound 400mg BID This compound 400mg BID Randomization->this compound 400mg BID This compound 600mg BID This compound 600mg BID Randomization->this compound 600mg BID Continuous Monitoring\nvia Pacemaker EGM Continuous Monitoring via Pacemaker EGM Placebo BID->Continuous Monitoring\nvia Pacemaker EGM This compound 200mg BID->Continuous Monitoring\nvia Pacemaker EGM This compound 400mg BID->Continuous Monitoring\nvia Pacemaker EGM This compound 600mg BID->Continuous Monitoring\nvia Pacemaker EGM Endpoint Analysis:\n% Change in AT/AF Burden Endpoint Analysis: % Change in AT/AF Burden Continuous Monitoring\nvia Pacemaker EGM->Endpoint Analysis:\n% Change in AT/AF Burden

The dose-response relationship observed in Phase 2 is a critical concept, demonstrating the drug's efficacy.

Dose-Response Relationship from Phase 2 Placebo Placebo 200 mg BID 200 mg BID Placebo->200 mg BID 10% Reduction (Not Significant) 400 mg BID 400 mg BID 200 mg BID->400 mg BID 54% Reduction (p = 0.01) 600 mg BID 600 mg BID 400 mg BID->600 mg BID 74% Reduction (p = 0.001)

Application Notes for Researchers

The development of this compound highlights several key considerations for antiarrhythmic drug development:

  • Novel Endpoint Validation: The PASCAL trial pioneered the use of continuously implanted devices (pacemakers) to objectively quantify AF burden as a primary endpoint, moving beyond symptomatic reporting [2] [3]. The Phase 3 program continues this trend by incorporating FDA-approved wearable monitors, confirming the regulatory acceptance of digital endpoints for AF drug development [4].
  • Patient Stratification Strategy: The Phase 3 program focuses on a specific high-risk sub-phenotype: patients with symptomatic non-permanent AF and long episodes (>5.5 hours). This enrichment strategy increases the likelihood of demonstrating a treatment effect on disease progression, an endpoint of significant clinical and regulatory value [4].
  • Positioning in the Treatment Landscape: this compound is designed to fill a perceived gap between amiodarone's potency and its toxicity, and dronedarone's improved safety but lower efficacy. Its short half-life and titratable dosing regimen aim to provide a "best-in-class" safety and efficacy profile, though this remains to be confirmed in large-scale Phase 3 trials [1].

I hope this detailed compilation assists in your research and development work. The ongoing Phase 3 trials will be crucial in determining the final place of this compound in the AF treatment armamentarium.

References

Comprehensive Application Notes and Protocols for Pacemaker AF Burden Monitoring in Budiodarone Efficacy Trials

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Context and Drug Profile

Atrial fibrillation (AF) represents a significant and growing clinical challenge worldwide, with projections suggesting its prevalence will double in coming decades due to aging populations and improved survival from conditions that predispose to AF. The clinical spectrum of AF ranges from completely asymptomatic to severely symptomatic presentations, with considerable implications for stroke risk, heart failure, cognitive decline, and overall mortality. Budiodarone, a novel chemical entity derived from amiodarone, was specifically designed to maintain the potent antiarrhythmic effects of its predecessor while minimizing the extra-cardiac toxicity that has limited amiodarone's long-term utility. This compound's unique pharmacokinetic profile features a significantly shorter half-life than amiodarone (approximately 7-10 hours versus 40-55 days), which theoretically allows for more rapid titration and reduced accumulation in tissues like thyroid, liver, and lungs.

The molecular mechanism of this compound involves multichannel blockade, affecting potassium (IKr, IKs), sodium, and calcium channels, while maintaining the beta-adrenergic receptor antagonism characteristic of amiodarone. This pharmacodynamic profile results in prolonged refractoriness in both atrial and ventricular tissue, making it particularly suitable for preventing AF recurrence. However, unlike amiodarone, this compound appears to have reduced affinity for thyroid hormone receptors and produces lower tissue concentrations, which may explain its more favorable safety profile in early-phase studies. The clinical development of this compound has leveraged advances in cardiac monitoring technology, particularly the capability of modern pacemakers to continuously monitor atrial rhythm and quantify AF burden, defined as the percentage of time a patient spends in AF during a specified monitoring period.

Pacemaker AF Burden Monitoring Technology

Technical Foundations of AF Detection

Modern implantable cardiac devices—including pacemakers, implantable cardioverter-defibrillators (ICDs), and cardiac resynchronization therapy (CRT) devices—incorporate sophisticated algorithms for atrial tachyarrhythmia detection. These systems employ a multi-layered approach to rhythm classification that combines analysis of atrial rate, regularity, atrioventricular (AV) relationship, and pattern recognition. The fundamental principle involves comparing atrial rates to programmable detection thresholds (typically 170-220 beats per minute) while examining for evidence of AV dissociation, which helps distinguish atrial tachycardia from sinus tachycardia or other supraventricular arrhythmias. The sensing capabilities of these devices rely on bipolar atrial electrograms (EGMs), which provide high-fidelity signals for analysis, though far-field R-wave oversensing and myopotential noise can occasionally lead to false positive detections if not properly discriminated.

The quantification of AF burden represents a significant advancement over simple arrhythmia counting. Rather than merely documenting the occurrence of AF episodes, burden calculations incorporate both episode frequency and duration to provide a more comprehensive picture of disease activity. Device algorithms typically calculate AF burden as:

AF Burden = (Total time in AF / Total monitoring time) × 100%

This calculation is performed over rolling periods (often 24 hours) with daily summaries, enabling researchers to track temporal patterns and response to therapy. Modern devices store extensive diagnostic data including atrial EGM strips for each detected episode, trends of daily AF burden, ventricular rate during AF, and patient-triggered recordings. The memory capacity of contemporary devices allows for storage of thousands of episodes with detailed EGMs, facilitating thorough adjudication in clinical trials.

Validation of Device-Detected AF

The accuracy of device-detected AF has been validated against gold-standard monitoring techniques, with studies demonstrating sensitivity and specificity exceeding 95% for appropriately programmed devices. However, critical considerations for trial design include the establishment of episode duration thresholds (typically requiring episodes to last at least 30-60 seconds to be counted), appropriate device programming to minimize false positives, and implementation of a centralized EGM adjudication process to verify arrhythmia detection. The clinical relevance of device-detected AF has been established through studies demonstrating associations between increased AF burden and elevated stroke risk, even after adjusting for conventional risk factors.

Table 1: Key Characteristics of Pacemaker AF Burden Monitoring for Drug Trials

Parameter Specification Clinical Trial Application
Detection Sensitivity >97% for episodes >1 minute Ensures capture of relevant AF episodes
Burden Calculation Precision ±0.1% Enables detection of small treatment effects
Data Storage Capacity Up to 1,000 EGM strips Facilitates episode adjudication
Monitoring Continuity 24/7 during entire study period Elimples monitoring gaps
Episode Duration Threshold Programmable (typically 30-60 seconds) Balances sensitivity and clinical relevance

Clinical Trial Design and Methodology

Study Endpoints and Population Selection

The selection of appropriate endpoints is critical for demonstrating this compound efficacy in AF burden reduction trials. Traditional AF trials have relied on time-to-first-symptomatic-AF-recurrence, but this endpoint fails to capture the paroxysmal nature of AF and the potential for asymptomatic recurrences. Continuous monitoring via pacemakers enables more sophisticated endpoints that better reflect drug efficacy:

  • Primary Efficacy Endpoint: Change in mean daily AF burden from baseline to the treatment evaluation period (typically weeks 4-12 of therapy)
  • Secondary Efficacy Endpoints: Proportion of patients with ≥75% reduction in AF burden; time to 50% relative reduction in AF burden; change in AF episode frequency; maximum duration of AF episodes
  • Safety Endpoints: Incidence of proarrhythmia (including torsades de pointes); change in QT interval; extracardiac organ toxicity (particularly thyroid, hepatic, and pulmonary function)

Patient selection should focus on individuals with documented paroxysmal or persistent AF and an existing clinical indication for pacemaker implantation (such as sinus node dysfunction or AV conduction disease). The enrollment criteria typically require a minimum AF burden during the pre-randomization phase (e.g., ≥1% AF burden over 4 weeks), ensuring that the study population has sufficient AF activity to demonstrate treatment effect. Important exclusion criteria include permanent AF, recent cardiac surgery, myocardial infarction, or coronary revascularization within specified timeframes, and contraindications to amiodarone-like medications.

Study Design and Methodology

The recommended trial structure incorporates a prospective, randomized, double-blind, placebo-controlled design with an initial baseline monitoring period followed by active treatment phases:

  • Pre-treatment Phase (4 weeks): Single-blind placebo run-in period to establish baseline AF burden and ensure medication adherence
  • Dose Titration Phase (2-4 weeks): this compound initiated at lower dose (e.g., 200mg twice daily) with upward titration based on tolerance and response
  • Maintenance Phase (12 weeks): Stable dosing period for efficacy assessment
  • Long-term Extension (optional): Open-label extension to assess durability of response and long-term safety

This compound dosing should follow a structured regimen, typically starting at 200mg twice daily and potentially increasing to 400mg twice daily if lower doses are well-tolerated but ineffective. During the trial, concomitant medications that might affect AF burden (including other antiarrhythmic drugs, atrioventricular nodal blockers, and anticoagulants) should be stabilized whenever possible, with changes documented and analyzed as covariates.

Table 2: Efficacy Assessment Schedule in this compound AF Burden Trial

Study Period AF Burden Assessment Device Interrogation Statistical Analysis
Baseline (4 weeks) Mean daily burden over entire period Weekly (remote), End of period (in-office) Reference for treatment effect calculation
Dose Titration (2-4 weeks) Weekly moving average Weekly (remote) Inform dose adjustment decisions
Maintenance (12 weeks) Daily burden trends, weekly averages Biweekly (remote), Monthly (in-office) Primary efficacy analysis
Long-term Extension (optional) Monthly burden averages Monthly (remote), Quarterly (in-office) Durability of treatment effect

Data Analysis Framework and Statistical Considerations

Analytical Approaches for AF Burden Data

The statistical analysis of AF burden data presents unique challenges due to its typically non-normal distribution, often characterized by a preponderance of zero values (days without AF) and occasional very high burden days. Appropriate transformations (such as square root or log transformations) should be applied to normalize the distribution before parametric analyses. The primary analysis typically compares the change in AF burden from baseline to the maintenance phase between this compound and placebo groups using analysis of covariance (ANCOVA), adjusting for baseline burden as a covariate.

For secondary endpoints, various analytical approaches are recommended:

  • Responder analyses (e.g., proportion of patients with ≥75% reduction in AF burden) should be compared between groups using chi-square or Fisher's exact tests
  • Time-to-event endpoints (e.g., time to 50% reduction in AF burden) should be analyzed using Kaplan-Meier methods with log-rank tests
  • Longitudinal analyses of weekly AF burden trends should employ mixed-effects models that account for within-patient correlation over time

Sample size calculations for AF burden trials must consider the expected treatment effect size, within-patient variability, and the non-normal distribution of burden data. Based on previous studies of antiarrhythmic drugs using AF burden endpoints, a sample size of 150-200 patients per group provides 90% power to detect a 40-50% relative reduction in AF burden with this compound compared to placebo, assuming a two-sided alpha of 0.05.

Data Visualization and Interpretation

Graphical representation of AF burden data is essential for interpreting treatment effects and temporal patterns. Recommended visualizations include:

  • Daily burden trends displayed as line plots with smoothing curves to visualize group-level trajectories
  • Box-and-whisker plots of percentage change in AF burden from baseline to treatment phases
  • Swimmer plots showing individual patient responses, ordered by magnitude of effect
  • Heat maps of AF burden across time (x-axis) and patients (y-axis) to visualize patterns of response

The clinical interpretation of AF burden reduction must consider both statistical significance and clinical relevance. While no universal threshold for clinically meaningful burden reduction exists, studies suggest that ≥50-75% reduction correlates with improved quality of life and potentially reduced stroke risk. The consistency of effect across patient subgroups (based on age, sex, AF type, structural heart disease) should be explored through pre-specified interaction tests.

Practical Implementation and Technical Considerations

Clinical Workflow and Patient Management

The successful implementation of a pacemaker-based AF burden trial requires careful coordination between multiple stakeholders, including clinical investigators, device manufacturers, statistical analysts, and regulatory experts. The patient journey through the trial should be standardized through detailed procedures for:

  • Device interrogation and programming: Standardized device settings across manufacturers to ensure consistent AF detection
  • Data extraction and management: Secure transfer of device data to core laboratories for centralized analysis
  • Adverse event monitoring: Particularly for potential this compound toxicity (thyroid function tests, liver enzymes, pulmonary function monitoring)
  • Concomitant medication documentation: Especially changes in anticoagulation, which may be influenced by perceived AF burden

Clinic workflows must accommodate both in-person and remote device interrogations, with protocols for handling significant findings from device data (such as unexpectedly high AF burden that might warrant anticoagulation review). The investigator training should emphasize consistent device management and recognition of potential data integrity issues, such as under-sensing of AF due to inappropriate programming or lead-related issues.

Technical Considerations and Troubleshooting

Optimal device programming is essential for accurate AF burden assessment. Recommended settings include:

  • Atrial sensitivity set sufficiently high (typically 0.3-0.5 mV) to ensure adequate sensing of low-amplitude atrial signals
  • Atrial blanking periods after ventricular events to prevent far-field R-wave oversensing
  • AF detection rate threshold of 170-180 beats per minute to balance sensitivity and specificity
  • Minimum AF episode duration of 30-60 seconds to exclude very brief, clinically insignificant episodes

Common technical challenges in pacemaker AF monitoring include:

  • Under-detection of AF due to low atrial EGM amplitude, which may be addressed by reprogramming sensitivity or considering lead revision in severe cases
  • Over-detection of AF due to far-field R-wave sensing or myopotential noise, which may require adjustment of refractory periods or sensitivity
  • Device memory saturation from storing excessive EGM strips, which can be managed by implementing judicious storage settings
  • Missing data due to failed remote transmissions or lost to follow-up, which should be addressed through statistical imputation methods in the analysis plan

The following diagram illustrates the recommended workflow for implementing and conducting a pacemaker AF burden trial for this compound efficacy assessment:

cluster_prep Trial Preparation Phase cluster_exec Trial Execution Phase cluster_monitor Monitoring & Data Collection cluster_analysis Analysis & Reporting A Define AF Detection Parameters & Thresholds B Establish EGM Adjudication Process A->B C Develop Statistical Analysis Plan B->C D Standardize Device Interrogation Protocol C->D E Patient Screening & Baseline Assessment D->E F Placebo Run-in Period (4 Weeks) E->F G Randomization & Blinded Treatment F->G H Dose Titration & Maintenance G->H I Continuous AF Burden Monitoring H->I J Scheduled Device Interrogations I->J K EGM Storage & Adjudication J->K L Safety Monitoring & Laboratory Tests K->L M Data Extraction & Quality Control L->M N Primary Efficacy Analysis M->N O Secondary Endpoint Assessment N->O P Safety Analysis & Regulatory Reporting O->P

Regulatory Considerations and Future Directions

Regulatory and Compliance Framework

The use of pacemaker-derived AF burden as a primary endpoint in pharmaceutical trials requires careful attention to regulatory expectations. Both the FDA and EMA have provided guidance on the use of cardiac device data in clinical trials, emphasizing the need for:

  • Standardized device programming across study sites to ensure consistent data collection
  • Centralized EGM adjudication by blinded committees to verify AF episodes
  • Pre-specified statistical analysis plans that account for the unique distributional properties of AF burden data
  • Robust data handling procedures to ensure data integrity and minimize missing information

Device interoperability represents a particular challenge, as different manufacturers use proprietary algorithms for AF detection. Trial designs should either standardize on a single device platform or implement manufacturer-specific programming protocols with cross-calibration of detection algorithms. The validation of AF detection algorithms against gold-standard monitoring should be documented, and any manufacturer-specific limitations acknowledged in the statistical analysis plan.

Emerging Applications and Future Directions

The convergence of device technology and pharmaceutical development creates new opportunities for evaluating AF therapies. Future applications of pacemaker AF burden monitoring may include:

  • Early phase dose-finding studies using AF burden reduction as a pharmacodynamic biomarker to establish optimal dosing
  • Drug-drug interaction studies evaluating the effect of concomitant medications on AF burden
  • Precision medicine approaches using individual patterns of AF burden response to guide therapy selection
  • Post-marketing surveillance of AF therapies in real-world populations using remotely monitored device data

The regulatory acceptance of device-derived endpoints continues to evolve, with recent advisory committee meetings acknowledging the potential value of AF burden as a surrogate endpoint in specific contexts. Further research is needed to establish the predictive value of AF burden reduction for clinical outcomes like stroke and hospitalization, which would strengthen the case for its use as a primary endpoint in future trials.

Conclusion

Pacemaker AF burden monitoring represents a transformative methodology for evaluating the efficacy of this compound and other antiarrhythmic drugs. This approach provides continuous, objective assessment of arrhythmia activity that captures both symptomatic and asymptomatic AF, addressing significant limitations of traditional trial designs. The successful implementation of pacemaker monitoring in this compound trials requires meticulous attention to device programming, data management, and statistical analysis, with particular consideration of the unique characteristics of burden data. When properly executed, this methodology can provide compounding evidence of drug efficacy throughout the development pathway, from early proof-of-concept studies to large-scale outcomes trials. As device technology continues to evolve and regulatory acceptance grows, pacemaker AF burden monitoring is poised to become the standard methodology for evaluating AF therapies in patients with implanted cardiac devices.

budiodarone oral administration 200-600 mg BID dosing

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Clinical Dosing and Efficacy Data

Dose (BID) Trial Design Key Efficacy Findings Notes
200 mg Open-label, 6 patients, 2-week treatment period [1] Mean AF Burden reduced from 20.3% to 5.2% (p < 0.005) [1]. Preliminary study; AF burden increased during washout [1].
400 mg Randomized, double-blind, placebo-controlled, 12-week treatment (n=72) [2] Median AF Burden reduced by 54% vs. placebo (p = 0.01) [2]. Dose-response relationship was statistically significant (p < 0.001) [2].
600 mg Randomized, double-blind, placebo-controlled, 12-week treatment (n=72) [2] Median AF Burden reduced by 74% vs. placebo (p = 0.001) [2]. Both number and duration of AF episodes were reduced [2].

Detailed Experimental Protocol for Pacemaker-Based Studies

The following workflow outlines a standardized clinical trial protocol used to evaluate budiodarone's efficacy, utilizing continuous monitoring via implanted pacemakers [2] [1].

G This compound Clinical Trial Workflow Start Study Enrollment Patients with PAF and implanted dual-chamber pacemakers Baseline Baseline Period (4 weeks) Washout of prior AADs Continuous AF burden monitoring Start->Baseline Randomize Randomization Baseline->Randomize Placebo Placebo Group (BID for 12 weeks) Randomize->Placebo  Blinded  Assignment Dose200 This compound 200 mg (BID for 12 weeks) Randomize->Dose200  Blinded  Assignment Dose400 This compound 400 mg (BID for 12 weeks) Randomize->Dose400  Blinded  Assignment Dose600 This compound 600 mg (BID for 12 weeks) Randomize->Dose600  Blinded  Assignment Washout Washout Period (4 weeks) Post-treatment monitoring Placebo->Washout Dose200->Washout Dose400->Washout Dose600->Washout Endpoint Primary Endpoint Analysis % Change in AT/AF Burden from Baseline Washout->Endpoint

Key Methodological Details:

  • Patient Population: The studies enrolled patients with paroxysmal atrial fibrillation (PAF) who already had a clinically indicated, advanced dual-chamber pacemaker implanted [2] [1]. All previous antiarrhythmic drugs (AADs) were stopped for more than five half-lives prior to baseline (and more than 3 months for amiodarone) [2].
  • Dosing Regimen: The oral this compound (or placebo) was administered twice daily (BID). The drug was supplied as a tartrate salt [3]. Patent literature suggests formulations may utilize solutions with cosolvents like benzyl alcohol to enhance solubility and stability [4] [5].
  • Efficacy Monitoring & Endpoint: The pacemaker's internal memory was used to continuously log and store electrograms (EGMs). The atrial tachycardia/atrial fibrillation burden (AT/AFB), defined as the percentage of time a patient is in AF, was the primary efficacy endpoint. Stored EGMs were adjudicated by blinded reviewers to confirm the rhythm [2]. This provides a highly accurate and objective measure of drug effect.
  • Safety Monitoring: Studies included safety assessments conducted at regular intervals (e.g., every 4 weeks), including standard clinical and laboratory evaluations [2].

Mechanism of Action and Rationale for Dosing

This compound is a structural analogue of amiodarone designed to retain its efficacy while offering a more favorable safety profile, largely due to its significantly shorter half-life (~7 hours vs. weeks for amiodarone) [3]. Its broad electrophysiological profile underpins its efficacy and dosing strategy [3]:

  • Multi-Channel Blockade: It inhibits potassium channels (prolonging action potential duration), as well as sodium and calcium channels.
  • Physiological Effects: This results in a increased atrial myocyte refractory period and a dose-dependent decrease in heart rate, which collectively reduce the likelihood and sustenance of atrial fibrillation.

The BID dosing regimen is necessary to maintain stable drug concentrations throughout the day, given the short half-life. The dose-dependent response observed in clinical trials supports the need for careful dose titration to optimize therapeutic effect [2].

Application Notes for Research and Development

  • Formulation Considerations: this compound's physicochemical properties may present challenges for oral formulation. Patent data indicates that stable solutions can be prepared using benzyl alcohol as a primary solvent, often in combination with cosolvents like propylene glycol, ethanol, or polyethylene glycol [4] [5]. These formulations can be filled into soft gelatin capsules for oral administration.
  • Objective Efficacy Assessment: The use of implanted pacemakers with diagnostic capabilities sets a high standard for evaluating AF burden. This methodology minimizes recall and reporting bias, providing a robust and continuous dataset for assessing antiarrhythmic drug efficacy [2] [1].
  • Analysis of Pacemaker Data: Researchers should establish a predefined process for blinded EGM review. The analysis should focus not only on AF burden but also on secondary endpoints such as the number of AF episodes and their mean duration, which were also shown to be reduced by this compound [2].

References

Patient Selection Considerations for Paroxysmal AF Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Although specific criteria for budiodarone are not available, the table below summarizes key patient factors commonly considered in AF clinical trials and treatment guidelines, which may inform research protocols [1] [2].

Factor Category Specific Considerations
AF Classification Paroxysmal AF (intermittent, terminates spontaneously or within 7 days of onset) [2].
Symptom Status Symptomatic AF (e.g., palpitations, dyspnea, dizziness, fatigue) impacting quality of life [2] [3].
Prior Treatment Failure or intolerance to antiarrhythmic drug therapy; may be considered as first-line therapy in selected patients [1].
Comorbidities & Risk Factors Hypertension, Obstructive Sleep Apnea (OSA), chronic kidney disease, diabetes, obesity, advanced age [1] [2].
Cardiac Structure Left atrial size and volume, left ventricular ejection fraction, degree of atrial fibrosis/f remodeling [1].
Stroke Risk Assessment using CHA₂DS₂-VASc score to guide anticoagulation strategy, independent of rhythm control therapy [2].

Overview of Antiarrhythmic Drug Classes

Understanding existing antiarrhythmic drugs is essential for designing trials for a new agent like this compound. The following diagram and table outline the mechanism of action for key drug classes.

G Figure 1. Cardiac Action Potential and Drug Targets phases Phase 0Rapid depolarization (Na+ influx)Phase 1Early repolarizationPhase 2Plateau (Ca2+ influx)Phase 3Repolarization (K+ efflux)Phase 4Resting phase Class_I Class I Na+ Channel Blockers Class_I->phases:p0 Class_II Class II Beta-Blockers Class_II->phases:p4 Class_III Class III K+ Channel Blockers Class_III->phases:p3 Class_IV Class IV Ca2+ Channel Blockers Class_IV->phases:p2

Table 2: Antiarrhythmic Drug Classes (Vaughn-Williams Classification)

Drug Class Primary Mechanism of Action Example Agent Key Clinical Considerations
Class III Blocks potassium channels, prolonging action potential duration and refractory period [4]. Ibutilide, Dofetilide, Amiodarone Ibutilide is administered IV for acute conversion of atrial flutter/AF; requires cardiac monitoring due to risk of torsades de pointes [4].
Class IC Slows phase 0 depolarization by blocking sodium channels; minimal effect on action potential duration. Flecainide, Propafenone "Pill-in-the-pocket" approach may be used for selected patients with paroxysmal AF and no structural heart disease [2].
Class II Beta-adrenergic blockade; reduces heart rate and AV node conduction. Metoprolol, Atenolol Primarily used for rate control; foundational therapy in AF management [2].
Class IV Blocks L-type calcium channels, primarily affecting the AV node. Diltiazem, Verapamil Used for rate control; negative inotropic effects require caution in heart failure [2].

Emerging Research and Trial Designs in AF Ablation

Since this compound is not mentioned in the search results, reviewing recent non-pharmacological trial designs can provide insights into contemporary endpoint selection and patient stratification methods.

  • Substrate-Guided Ablation: The Low-Voltage Myocardium-Guided Ablation Trial demonstrated that pulmonary vein isolation (PVI) plus individualized substrate ablation targeting low-voltage atrial tissue significantly improved arrhythmia-free survival in patients with persistent AF compared to PVI alone (35% vs. 50% recurrence) [5].
  • Digital Twin Technology: The CUVIA-PRR trial showed that a digital twin-guided ablation approach plus PVI significantly improved outcomes without increasing procedure time, highlighting a move towards highly personalized therapy [6].
  • Pulsed Field Ablation (PFA): The BEAT-PAROX-AF Trial found that PFA, a non-thermal energy source, had similar efficacy and safety to traditional radiofrequency ablation for paroxysmal AF, with a significantly shorter procedure duration [6].

References

Comprehensive Application Notes and Protocols for Budiodarone Subcutaneous Implant Delivery System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Budiodarone (ATI-2042) represents a promising antiarrhythmic agent derived from the chemical analogue of amiodarone but featuring significantly improved pharmacokinetic properties. Unlike amiodarone, which has an exceptionally long half-life leading to potential systemic accumulation and toxicity concerns, this compound exhibits a half-life of approximately 7 hours, making it particularly suitable for controlled delivery systems [1]. The subcutaneous implant delivery approach for this compound addresses several critical challenges in atrial fibrillation (AF) management: (1) it ensures consistent therapeutic drug levels without the peak-trough fluctuations associated with oral administration; (2) it potentially reduces systemic side effects through lower overall dosing; and (3) it eliminates patient compliance barriers in long-term arrhythmia management [2].

The development of implantable drug delivery systems (IDDS) has evolved significantly since the first subcutaneous hormone implants in the 1930s, with modern applications spanning contraception, cancer therapy, and chronic disease management [2]. Recent advances in biodegradable polymer technology and 3D printing fabrication methods have enabled unprecedented precision in implant design, allowing researchers to create systems with customized release kinetics tailored to specific therapeutic requirements [3]. The this compound implant system leverages these technological innovations to potentially establish a new paradigm in cardiac rhythm disorder management – one that integrates continuous drug delivery with real-time monitoring using FDA-approved wearable AF detection devices [4].

Implant Design and Specifications

Material Selection and Composition

The this compound subcutaneous implant utilizes a biodegradable polymer matrix to eliminate the need for surgical extraction after drug depletion. Primary polymer candidates include poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(caprolactone) (PCL), selected for their established safety profiles, tunable degradation kinetics, and compatibility with hot-melt processing techniques [3]. These polymers undergo hydrolytic degradation into metabolic byproducts that can be safely eliminated from the body, with degradation rates varying from several weeks to months depending on molecular weight, crystallinity, and copolymer ratios [3] [2]. The implant system incorporates a rate-controlling membrane composed of PCL blends (e.g., 50/50 PCL 6506/PCL 2054) to provide additional modulation of drug release kinetics, with membrane thickness precisely controlled at 0.11 ± 0.01 mm to ensure consistent performance [3].

Design Configurations and Geometric Considerations

The implant design incorporates strategic release "windows" that can be customized to modulate drug release rates. Based on established 3D printing methodologies for implantable devices, five primary configurations have been developed for research applications, all maintaining overall dimensions of 2.5 × 40.0 mm but varying in window architecture [3]:

  • Design A: Complete PVA implant (0.15 ± 0.001 g) serving as rapid-release reference
  • Design B: PLA implant with one large PVA window (1.0 × 38.0 mm, 0.13 ± 0.007 g)
  • Design C: PLA implant with eight small PVA windows (1.0 × 1.0 mm each, 0.13 ± 0.001 g)
  • Design D: PLA implant with two small PVA windows (1.0 × 1.0 mm each, 0.14 ± 0.005 g)
  • Design E: PLA implant with one small PVA window (1.0 × 1.0 mm, 0.14 ± 0.003 g)

Table 1: Key Parameters of this compound Subcutaneous Implant System

Parameter Specification Rationale
Dimensions 2.5 × 40.0 mm Optimized for subcutaneous implantation via minimal incision
Polymer Matrix PLA/PLGA/PCL blends Biodegradable, biocompatible, tunable degradation rates
Drug Loading Capacity 100-400 mg this compound Adjustable based on therapeutic requirements (200-800 mg daily dose equivalent)
Window Thickness 0.4 mm PVA Balanced mechanical integrity and release kinetics
Coating Thickness 0.11 ± 0.01 mm PCL blend Rate-controlling membrane for prolonged release
Expected Service Life 30-90 days Matches clinical monitoring intervals for AF burden assessment

Manufacturing Protocols

Hot-Melt Extrusion and 3D Printing Fabrication

The manufacturing process for this compound implants utilizes fused deposition modeling (FDM) 3D printing technology, which provides exceptional control over implant architecture and internal structure. The protocol proceeds through the following optimized steps:

  • Step 1: Filament Preparation PLA pellets are processed through a filament extruder (e.g., 3devo) at an extrusion speed of 5 rpm with temperature profiling between 170-190°C across four heating zones. The resulting filament is precisely calibrated to 1.75 mm or 2.85 mm diameter to ensure compatibility with the 3D printing system [3].

  • Step 2: Implant Design and Slicing Hollow implant structures are designed using computer-aided design (CAD) software, incorporating the specific window configurations outlined in Section 2.2. The design files are processed through slicing software (e.g., Cura) with the following parameters: print speed = 70 mm/s, print temperature = 205°C, build plate temperature = 85°C, and layer height = 0.2 mm [3].

  • Step 3: Dual-Extrusion Printing Implants are fabricated using a dual-extrusion 3D printer (e.g., Ultimaker3) equipped with 0.4 mm nozzles for both PLA and PVA filaments. The structural components are printed with PLA, while the release windows are simultaneously printed with water-soluble PVA, which serves as a sacrificial template during the initial phase of implantation [3].

  • Step 4: Drug Loading this compound in powder form is directly packed into the hollow reservoir of the printed implant architecture. For preclinical studies, methylene blue, ibuprofen sodium, and ibuprofen acid have been employed as model compounds to validate release kinetics across different physicochemical properties [3].

  • Step 5: Coating Application A rate-controlling membrane is applied via dip-coating in a PCL solution (50/50 blend of PCL 6506, MW = 50,000 Da and PCL 2054, MW = 550 Da) dissolved in dichloromethane (5 g polymer in 10 mL solvent). The coated implants are air-dried, and coating thickness is verified using digital calipers to ensure consistency at 0.11 ± 0.01 mm [3].

Quality Control During Manufacturing

Each manufacturing batch undergoes in-process quality controls including dimensional verification through optical microscopy, weight consistency checks, and visual inspection for structural defects. The implant architecture is further validated using X-ray micro-computed tomography (μCT) to confirm internal geometry and reservoir integrity before drug loading [3].

Implant Characterization Methods

Physical and Structural Characterization
  • Morphological Analysis: Surface topography and cross-sectional morphology of implants are examined using scanning electron microscopy (SEM) at appropriate magnifications (typically 50-1000×) to assess structural integrity, layer adhesion, and pore architecture [3].

  • Dimensional Verification: Implant dimensions are precisely measured using digital calipers with ±0.01 mm accuracy, while coating thickness is verified through optical coherence tomography (OCT) which provides non-destructive cross-sectional imaging of the rate-controlling membrane [3].

  • Mechanical Properties: Texture analysis is performed to evaluate compressive strength and flexibility, ensuring the implant can withstand subcutaneous implantation and normal patient movement without structural compromise [3].

Chemical Characterization
  • Polymer Composition: Fourier-transform infrared spectroscopy (FTIR) confirms polymer identity and absence of degradation during thermal processing steps.

  • Drug-Polymer Compatibility: Differential scanning calorimetry (DSC) assesses potential interactions between this compound and the polymer matrix that might affect stability or release kinetics.

  • Degradation Profile: Accelerated stability studies in phosphate buffered saline (PBS) at pH 7.4 and 37°C monitor polymer degradation and potential this compound decomposition over time [3].

Drug Release Evaluation Protocols

In Vitro Release Methodology

The drug release profile of this compound implants is evaluated using two complementary in vitro models that simulate subcutaneous conditions:

  • Model 1: Agarose Gel Diffusion Implants are embedded in 1% agarose gel prepared in PBS (pH 7.4) containing 0.05% sodium azide as antimicrobial agent. The gel system provides a semi-solid matrix that mimics the resistance to drug diffusion encountered in subcutaneous tissue [3].

  • Model 2: USP Apparatus 4 (Flow-Through Cell) Implants are placed in flow-through cells maintained at 37°C with PBS (pH 7.4) as dissolution medium flowing at 5 mL/min. This system provides sink conditions and more closely simulates in vivo convective transport [3].

Samples are collected at predetermined intervals (1, 3, 6, 12, 24, 48, 72 hours, then daily up to 90 days) and analyzed for this compound content using validated HPLC methods with UV detection at 240 nm.

Release Kinetics and Performance Criteria

The drug release kinetics are influenced by multiple factors including implant design, window configuration, coating thickness, and drug properties. Based on preliminary studies with model compounds, the following performance criteria have been established for the this compound implant system:

Table 2: In Vitro Release Performance Specifications for this compound Implants

Time Point Target Release Percentage Acceptance Range Influencing Factors
24 hours 15-25% 10-30% Window size, coating thickness
7 days 45-65% 40-70% Polymer composition, drug loading
30 days 75-95% 70-100% Matrix degradation, surface area
60 days ≥95% ≥90% Complete polymer erosion

The release kinetics should follow a triphasic profile: (1) initial burst release from surface-associated drug; (2) sustained linear release controlled by diffusion through polymer matrix; and (3) final accelerated release during polymer degradation phase. Mathematical modeling using Higuchi, Korsmeyer-Peppas, and zero-order equations provides quantitative analysis of release mechanisms [3].

Experimental Workflow and System Visualization

Overall Experimental Workflow

The following Graphviz diagram illustrates the comprehensive experimental workflow for developing and evaluating the this compound subcutaneous implant delivery system:

BudiodaroneWorkflow This compound Implant Development Workflow Start Project Initiation MatSelect Material Selection (PLA, PLGA, PCL) Start->MatSelect Design Implant Design (CAD Modeling) MatSelect->Design Fabrication Implant Fabrication (3D Printing) Design->Fabrication DrugLoad Drug Loading (this compound Powder) Fabrication->DrugLoad Coating Coating Application (PCL Membrane) DrugLoad->Coating Char Implant Characterization (SEM, μCT, Texture) Coating->Char Release In Vitro Release (Agarose & Flow-Through) Char->Release Data Data Analysis (Release Kinetics) Release->Data Optimization System Optimization Data->Optimization Optimization->MatSelect Material Adjustment Optimization->Design Design Refinement End Protocol Finalization Optimization->End

Diagram 1: Comprehensive workflow for this compound subcutaneous implant development, highlighting iterative optimization cycles.

Foreign Body Reaction Process

Implantable devices trigger a characteristic foreign body reaction (FBR) upon subcutaneous implantation, which significantly influences drug release profiles and therapeutic efficacy. The following Graphviz diagram illustrates this complex biological process:

FBRProcess Foreign Body Reaction to Subcutaneous Implants Implantation Implantation Surgery ProteinCorona Protein Corona Formation (30 min - 6 hours) Implantation->ProteinCorona AcuteInflammation Acute Inflammation Phase (1-3 days) Neutrophils, Lymphocytes ProteinCorona->AcuteInflammation Granulation Granulation Tissue Formation (3-10 days) Fibroblasts, Capillaries AcuteInflammation->Granulation FBGC Foreign Body Giant Cells (7-21 days) Fused Macrophages AcuteInflammation->FBGC Macrophage Activation Granulation->FBGC Fibrosis Fibrous Encapsulation (14+ days) Collagen Deposition Granulation->Fibrosis Myofibroblast Differentiation FBGC->Fibrosis Maturation Capsule Maturation (30+ days) Dense Connective Tissue Fibrosis->Maturation

Diagram 2: Sequential phases of foreign body reaction to subcutaneous implants, highlighting key cellular participants and timeframes.

Clinical Integration and Monitoring Protocol

Patient Selection and Implantation Procedure

The target patient population for the this compound subcutaneous implant includes individuals with paroxysmal atrial fibrillation (PAF) demonstrating AF burden between 1-50% as measured by continuous monitoring, particularly those with documented long AF episodes (>5 hours) associated with increased stroke risk [4] [1]. Contraindications include known hypersensitivity to this compound, advanced hepatic impairment, or contraindications to subcutaneous implantation.

The implantation procedure is performed under local anesthesia using sterile technique. A small incision (approximately 1 cm) is made in the subcutaneous tissue of the upper arm or abdominal wall, and the implant is inserted using a specially designed trocar or applicator. The incision is closed with sutures or surgical adhesive, with typical procedure duration of 15-30 minutes.

Clinical Monitoring and Dose Adjustment

The this compound implant system is designed for integration with FDA-approved wearable AF monitoring devices including patch-based systems (Philips E-patch or MCOT, iRhythm Zio Patch) and wrist-worn devices (Zio ZEUS, Apple Watch) [4]. Clinical monitoring follows a structured protocol:

  • Baseline Assessment: AF burden established over 2-week pre-implantation period using continuous monitoring [1].
  • Post-Implantation Monitoring: AF burden assessed continuously with specific evaluation at 2-week intervals corresponding to anticipated steady-state drug delivery [1].
  • Therapeutic Response Criteria: Significant reduction in AF burden (target ≥50% reduction from baseline) and elimination of long episodes (>5 hours) established as primary efficacy endpoints [4].
  • Dose Adjustment Guidance: Based on Phase 2 clinical data, patients should demonstrate response to therapy within 2-4 weeks. Non-responders at highest recommended dose should have treatment discontinued to prevent unnecessary drug exposure [4].

Regulatory Considerations and Future Directions

The regulatory pathway for the this compound subcutaneous implant follows the FDA combination product designation, requiring demonstration of both device safety and drug efficacy [2]. Recent FDA guidance indicates that labeling may include requirements for intermittent AF monitoring with approved wearable devices, establishing clear parameters for patient selection, dose titration, and treatment discontinuation criteria [4].

Future development directions include: (1) closed-loop systems integrating continuous AF monitoring with responsive drug delivery; (2) personalized implant geometries tailored to individual patient metabolism and AF burden patterns; and (3) multi-drug approaches combining this compound with complementary antiarrhythmic agents in sequential or simultaneous release profiles.

Conclusion

The this compound subcutaneous implant delivery system represents a novel therapeutic approach for atrial fibrillation management that addresses fundamental limitations of conventional oral administration. Through sophisticated implant design utilizing biodegradable polymers and advanced manufacturing techniques, this system enables sustained, controlled drug delivery potentially improving efficacy while reducing systemic exposure. The integration with wearable AF monitoring technology creates a comprehensive management ecosystem that aligns with evolving paradigms in personalized medicine and digital health.

References

budiodarone dose-response relationship AF burden reduction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AF Burden as a Clinical Endpoint

Accurately quantifying AF burden is fundamental to assessing the efficacy of any rhythm-control therapy. The table below summarizes key consensus definitions and monitoring principles.

Aspect Definition & Consensus Clinical & Research Implications
Definition The proportion of time spent in AF, expressed as a percentage of the total recording time [1]. Provides a quantitative, continuous measure that is more informative than simple binary (present/absent) classification [1].
Monitoring Duration Requires continuous or near-continuous monitoring over a specified period to be valid and comparable [1]. Short monitoring (e.g., 24-48h) is insensitive for recurrence and may overestimate burden. ~28 days/year of monitoring is considered optimal for accurate assessment [2] [3].
Complementary Metric The duration of the longest uninterrupted AF episode should also be reported [1]. Helps stratify the risk of outcomes like stroke, which is significantly higher with episodes >24 hours [2] [3].

Model Dose-Response Study: Ibutilide

While data on budiodarone is unavailable, the dose-response relationship of ibutilide fumarate for acute termination of atrial flutter and fibrillation provides an excellent model. The following table summarizes efficacy and safety data from a key clinical trial [4].

Treatment Group Number of Patients Success Rate (%) Key Findings & Adverse Events
Placebo 41 3% -
Ibutilide 0.005 mg/kg 41 12% Lower success rates than higher dose groups (p<0.05) [4].
Ibutilide 0.010 mg/kg 40 33% -
Ibutilide 0.015 mg/kg 38 45% -
Ibutilide 0.025 mg/kg 40 46% The most frequent serious adverse events were sustained and nonsustained polymorphic ventricular tachycardia (3.6%) [4].

| Overall Results | - | - | • Mean time to termination: 19 min (range 3-70). • Efficacy was greater for atrial flutter than for atrial fibrillation. • Success was associated with a shorter duration of the arrhythmia but not with left atrial size, ejection fraction, or concomitant medications [4] [5]. |

Experimental Protocol for Dose-Response Assessment

Based on standard methodologies from the ibutilide study and AF burden consensus, here is a detailed protocol you could adapt for evaluating a drug like this compound.

Objective: To evaluate the dose-response relationship of [Drug Name] on AF burden reduction in patients with paroxysmal or persistent atrial fibrillation over a [e.g., 6-month] treatment period.

1. Patient Population & Recruitment

  • Inclusion Criteria: Adult patients (e.g., 18-85 years) with documented paroxysmal or persistent AF, capable of providing informed consent.
  • Exclusion Criteria: Permanent AF, long QT syndrome, severe heart failure, recent MI/stroke, hepatic/renal impairment, and contraindications to the study drug.

2. Study Design

  • Type: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
  • Arm: Placebo and multiple active dose arms (e.g., low, medium, high doses of [Drug Name]).
  • Primary Endpoint: Change in AF burden from baseline to the end of treatment, measured as the percentage of time in AF via continuous cardiac monitoring.
  • Secondary Endpoints: Percentage of patients with ≥50% reduction in AF burden, time to first AF recurrence, change in the longest AF episode duration, quality of life scores, and safety/tolerability.

3. Methodology & Procedures

  • Baseline Assessment: Implantable cardiac monitor (ICM) insertion or use of a validated wearable device for continuous rhythm monitoring for 4 weeks prior to randomization to establish baseline AF burden [1].
  • Randomization & Dosing: Eligible patients are randomized to a study arm. The treatment period lasts for [e.g., 6 months].
  • Rhythm Monitoring: Continuous rhythm monitoring continues throughout the treatment and follow-up phases. AF burden is calculated monthly.
  • Data Analysis: AF burden is calculated as: (Total time in AF during analysis period / Total analyzable monitoring time) × 100% [1]. Dose-response will be analyzed using a nonlinear mixed-effects model or ANOVA.

4. Safety Monitoring

  • ECG Monitoring: Regular 12-lead ECGs to monitor for QT interval prolongation.
  • Adverse Events: All adverse events are recorded and assessed for causality. Special attention is paid to proarrhythmic events.

Diagram: Conceptual Framework for Drug-Induced AF Burden Reduction

The following diagram illustrates the overarching hypothesis and key relationships in a dose-response study for AF burden reduction.

A Administered Drug Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) A->PK B Drug Plasma Concentration PD Pharmacodynamics (Dose-Response Relationship) B->PD C Target Engagement (e.g., Ion Channel Block) D Physiological Effect (Prolonged Refractoriness, etc.) C->D E Reduced AF Triggers & Substrate Modification D->E F Primary Endpoint: Reduced AF Burden E->F G Clinical Outcomes: Improved Symptoms, Reduced Stroke/HF Risk F->G PK->B PD->C M Continuous Rhythm Monitoring M->F

References

budiodarone side effects management thyroid liver function

Author: Smolecule Technical Support Team. Date: February 2026

Budiodarone vs. Amiodarone: A Comparative Safety Profile

The following table summarizes the key differences between this compound and amiodarone based on available data.

Feature This compound (Investigational) Amiodarone (Established Drug)
Chemical Relation Structural analog of amiodarone [1] Original compound [2]
Primary Advantage Shorter half-life (approx. 7 hours); less accumulation [1] Potent efficacy [1]
Metabolism Esterase metabolism; no evidence of significant accumulation [3] [1] Hepatic (CYP3A4); long half-life (50-100 days); accumulates significantly [2] [4]
Thyroid Toxicity Risk Expected to be lower due to less tissue accumulation [1] High; 15-20% of patients develop dysfunction (hypo-/hyperthyroidism) [2] [4]
Liver Toxicity Risk Expected to be lower due to shorter half-life [1] Well-documented; can range from elevated enzymes to liver failure [2] [5]
Other Notable Toxicities Improved safety profile anticipated [1] Significant risk of pulmonary toxicity, skin photosensitivity, neurological effects [2]

Projected Mechanisms and Monitoring of Organ Toxicity

While direct data is limited, this compound's potential side effects can be inferred from its similarity to amiodarone. The core strategy for managing risk is rigorous monitoring, especially given its shorter half-life.

G This compound This compound Metabolism Esterase Metabolism (Short half-life: ~7h) This compound->Metabolism LowAccumulation Low Tissue Accumulation Metabolism->LowAccumulation ReducedRisk Reduced Toxicity Risk LowAccumulation->ReducedRisk Amiodarone Amiodarone Iodine High Iodine Content (37% by weight) Amiodarone->Iodine LongHalfLife Long Half-Life (50-100 days) Amiodarone->LongHalfLife HighAccumulation High Tissue Accumulation LongHalfLife->HighAccumulation ThyroidTox Thyroid Dysfunction HighAccumulation->ThyroidTox LiverTox Liver Injury HighAccumulation->LiverTox LungTox Pulmonary Toxicity HighAccumulation->LungTox

Mechanism of Toxicity Comparison

Proposed Monitoring Protocols for Clinical Trials

For researchers designing trials, the following monitoring strategies are recommended based on known amiodarone toxicity and this compound's profile.

1. Thyroid Function Monitoring

  • Baseline: TSH, Free T4, Free T3, Thyroid Antibodies (anti-TPO) [4].
  • During Treatment: Monitor TSH and Free T4 every 3-6 months [2].
  • Management of Dysfunction:
    • Hypothyroidism: Levothyroxine replacement therapy; discontinuing this compound may not be necessary [2].
    • Thyrotoxicosis: Determine type (1 or 2). Treatment may involve thionamides (Type 1) or glucocorticoids (Type 2). Discontinuation of this compound should be considered [2] [4].

2. Hepatic Function Monitoring

  • Baseline: ALT, AST, Alkaline Phosphatase, Bilirubin [2].
  • During Treatment: Monitor liver enzymes every 6 months. Investigate any sustained doubling of transaminase levels [2].
  • Imaging: Computed Tomography (CT) can detect increased hepatic density due to amiodarone accumulation; this may be a useful monitoring tool for related compounds [5].
  • Management: Discontinuation of the drug is recommended upon significant liver enzyme elevation without other cause [2].

Frequently Asked Questions for Researchers

Q1: What is the primary safety advantage of this compound over amiodarone? The primary advantage is its shorter elimination half-life (approximately 7 hours for this compound vs. 50-100 days for amiodarone). This is designed to minimize tissue accumulation, thereby reducing the risk of organ toxicity in the liver, thyroid, and lungs [1].

Q2: Given the structural similarity, should we expect this compound to cause iodine-related thyroid dysfunction? While this compound is an iodine-rich compound like amiodarone, its shorter half-life means the body is exposed to high iodine loads for a much shorter duration. This is expected to significantly lower the risk of both amiodarone-induced thyrotoxicosis (AIT) and hypothyroidism (AIH), but vigilance and monitoring are still essential [1].

Q3: What are the key endpoints for monitoring hepatic safety in this compound trials? Key endpoints include regular measurement of serum transaminases (ALT, AST) and alkaline phosphatase. Furthermore, given documented cases of amiodarone-induced increased hepatic density on CT, imaging studies could be a valuable secondary endpoint to assess tissue deposition and subclinical injury [2] [5].

Q4: Has the FDA provided guidance on safety monitoring for this compound's development? Yes. The FDA has agreed on a development pathway that incorporates wearable AF monitoring devices to guide dosing. This approach aims to establish patients on the lowest effective dose and to promptly discontinue the drug in non-responders, thereby minimizing unnecessary exposure and potential side effects [3] [6].

Important Note for Professionals

The information available on this compound is preliminary and primarily from early-phase trials. The definitive safety profile, including incidence rates for specific side effects and long-term management strategies, will be established upon the completion and analysis of ongoing Phase 3 clinical trials.

References

budiodarone creatinine elevation renal toxicity monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Renal Monitoring in Drug Development

While the search for budiodarone-specific renal toxicity data was inconclusive, the general principles of monitoring for drug-induced kidney injury are well-established and crucial for your research.

Why the Kidneys are Vulnerable The kidneys are particularly susceptible to drug-induced injury due to their high blood flow (20-25% of cardiac output), processes that concentrate drugs in tubules, and the presence of transporters that can increase intracellular drug concentrations [1].

Traditional vs. Novel Biomarkers Historically, Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) have been used to monitor renal function. However, they are considered imperfect markers because their levels can be influenced by many non-renal factors, and they often only rise significantly after a substantial amount of kidney damage has already occurred [2] [1].

The table below compares traditional and novel biomarkers for drug-induced kidney injury.

Biomarker Type Key Characteristics & Limitations Context in Drug Development

| Serum Creatinine (SCr) | Functional | • Standard, indirect marker of GFR [3]. • Limitations: Influenced by age, sex, muscle mass, diet, and exercise; levels can lag behind actual injury [1]. | Common standard for clinical safety monitoring [2]. | | Creatinine Clearance (CrCl) | Functional | • Volume of plasma cleared of creatinine per minute; approximates GFR [2]. • Limitations: Requires timed urine collection; can overestimate true GFR due to tubular secretion [2]. | Calculated to estimate GFR and guide drug dosing [2]. | | Blood Urea Nitrogen (BUN) | Functional | • Limitations: Highly influenced by non-renal factors like protein intake, catabolic state, and GI bleeding [1]. | Often used alongside SCr. | | KIM-1 | Damage | • Highly specific to proximal tubule injury [1]. • Increases early in the injury process, before SCr [1]. | Accepted by FDA/EMA for limited use in preclinical and clinical drug development [1]. | | Cystatin C | Functional | • Alternative marker for GFR estimation [1]. • Less influenced by muscle mass than SCr [1]. | Used in some drug-dosing algorithms (e.g., vancomycin) as it may rise earlier than SCr [1]. | | NGAL | Damage | • Released in response to various insults, including nephrotoxicity [1]. • An early, sensitive marker of acute kidney injury (AKI) [1]. | A promising biomarker for early detection [1]. | | Albuminuria/Proteinuria | Damage | • Indicates glomerular damage or dysfunction [3]. | FDA/EMA qualified biomarker for monitoring drug-induced injury [1]. |

FAQs & Troubleshooting for Researchers

Here are some anticipated questions and evidence-based guidance for researchers designing studies.

FAQ 1: What are the best practices for monitoring renal function in early-phase clinical trials? A combination of functional and novel damage biomarkers provides the most comprehensive safety assessment.

  • Standard Protocol: Collect both serum and urine samples at baseline and regularly during the trial. Serum is used for SCr and eGFR calculation, while a 24-hour urine collection is the gold standard for CrCl calculation, though shorter periods can be used [2] [3]. Ensure patients avoid cooked meat and creatine supplements before testing, as these can elevate creatinine levels [3] [1].
  • Enhanced Protocol: Incorporate novel biomarkers like KIM-1 or Cystatin C for a more sensitive and specific early detection of tubular injury, especially if preclinical data suggests a potential renal risk [1].

FAQ 2: We observed a slight creatinine elevation in a subject. How should we investigate? A single elevated value requires a structured assessment to determine clinical significance.

  • Step 1: Verify the result. Ensure it is not a pre-analytical error.
  • Step 2: Rule out common confounders. Check the patient's volume status, recent diet, exercise history, and concomitant medications (e.g., trimethoprim or cimetidine can inhibit creatinine secretion) [1].
  • Step 3: Assess the trend. Is the elevation persistent and rising, or an isolated finding? A rise of ≥0.3 mg/dL or 1.5 times the baseline value is the consensus definition for Acute Kidney Injury (AKI) [1].
  • Step 4: Investigate further. If AKI is suspected, discontinue the investigational product and other potential nephrotoxins if possible. Consider measuring novel biomarkers to help localize the injury (e.g., KIM-1 for proximal tubule damage) [1].

FAQ 3: Our drug is similar to amiodarone. Should we be concerned about nephrotoxicity? While amiodarone is not typically classified as a major nephrotoxin, vigilance is warranted.

  • Known Mechanisms: Drug-induced nephrotoxicity can occur through various mechanisms, including altered intraglomerular hemodynamics, tubular cell toxicity, and inflammation [4].
  • Preclinical Data is Key: The absence of significant renal toxicity for the parent compound does not guarantee safety for a new chemical entity. Thorough preclinical toxicology studies in relevant animal models are essential to identify any potential renal signals for a novel drug like this compound [5].

Experimental Protocol for Renal Safety Assessment

For a comprehensive assessment, consider the following workflow that integrates standard and novel approaches.

G Start Start: Study Initiation B Baseline Assessment Start->B C Regular In-Study Monitoring B->C Proceed to Dosing D Event Triggered Action C->D If SCr elevation ≥0.3 mg/dL or other safety signal F Data Review & Action C->F If values stable E Advanced Assessment D->E Consider novel biomarkers (e.g., Urinary KIM-1, Cystatin C) E->F F->C Continue Monitoring

References

optimizing budiodarone therapeutic dose AF burden reduction

Author: Smolecule Technical Support Team. Date: February 2026

Phase 2 Dose-Response Data for Budiodarone

Dosing Period Dosage Regimen Mean AF Burden (SD) Reduction from Baseline
Baseline (p1) No drug 20.3% (±14.6%) --
Treatment 1 (p2) 200 mg, twice daily 5.2% (±4.2%) ~74%
Treatment 2 (p3) 400 mg, twice daily 5.2% (±5.2%) ~74%
Treatment 3 (p4) 600 mg, twice daily 2.8% (±3.4%) ~86%
Treatment 4 (p5) 800 mg, twice daily 1.5% (±0.5%) ~93%
Washout (p6) No drug Increased (vs. treatment) --

Source: Data compiled from a Phase 2 study in patients with paroxysmal AF [1] [2].

Key Experimental Protocol & Methodologies

For researchers designing follow-up studies, here are the core methodologies from the foundational clinical trial.

1. Core Study Design

  • Trial Type: Open-label, prospective study.
  • Population: Post-menopausal or surgically sterile females with paroxysmal AF and implanted pacemakers.
  • Study Structure: Six sequential, 2-week periods:
    • Baseline (p1): No drug.
    • Dose Escalation (p2-p5): this compound administered at 200, 400, 600, and 800 mg twice daily.
    • Washout (p6): No drug to observe return to baseline.
  • Primary Endpoint: AF Burden, defined as the percentage of time a patient is in AF, measured continuously by the implanted pacemaker's diagnostics [1].

2. Dosing and Titration Protocol

  • The dosage was escalated every two weeks if no dose-limiting intolerance occurred.
  • Patients were reviewed on days 1, 2, and 8 of each period for safety (vital signs, blood tests) and pharmacokinetic sampling [1].

3. Efficacy and Safety Monitoring Methodology

  • AF Burden Measurement: Sophisticated pacemaker logs (Vitatron Selection 9000 or T70) were used for continuous monitoring. AF was detected when the median atrial cycle length was <200 bpm for six consecutive beats.
  • Safety Monitoring: Included routine hematology, biochemistry, coagulation screens, telemetry, and ECGs. Criteria for drug discontinuation included significant BP changes, intolerable side effects, or a QRS increase >50% [1].

FAQs for Researchers and Professionals

Q1: What is the proposed mechanism of action for this compound? this compound is a chemical analogue of amiodarone designed to retain its multi-channel blocking electrophysiological properties while having a significantly shorter half-life due to esterase metabolism [1] [3] [4]. It acts as a mixed ion channel blocker, targeting potassium, sodium, and voltage-gated calcium channels [5].

Q2: How might future trials optimize this compound dosing using modern technology? Recent FDA guidance agrees that wearable AF monitoring devices can be used in clinical trials for this compound approval [3]. The future vision for dose optimization involves:

  • Personalized Dosing: Using data from wearable patches or smartwatches to titrate patients to the lowest effective dose that controls symptoms and eliminates long AF episodes (>5 hours) [3].
  • Early Discontinuation: Identifying non-responders to the maximum dose early, preventing unnecessary drug exposure [3].

Q3: What are the key considerations for designing a this compound dose-optimization trial?

  • Patient Phenotyping: Target specific subgroups, as tailored therapy is more likely to show efficacy [4].
  • Endpoint Selection: Use continuous monitoring to capture robust data on AF Burden and episode duration [1] [3].
  • Protocol Complexity: Streamline protocols by focusing on critical efficacy and safety data to improve feasibility and reduce delays [6] [7].

Workflow for Dose Optimization in Clinical Practice

The following diagram outlines the envisioned workflow for personalizing this compound therapy, integrating dose titration with wearable monitoring technology as proposed by the developer.

G Start Patient Eligible for This compound Therapy Initiate Initiate Lowest Therapeutic Dose Start->Initiate Monitor Continuous Monitoring via Wearable AF Device Initiate->Monitor Assess Assess Response: Symptoms & LEAF >5h Monitor->Assess Titrate Titrate Dose Upward Assess->Titrate Inadequate Response & Dose Tolerated Maintain Maintain on Effective Dose Assess->Maintain Adequate Response Achieved Discontinue Discontinue Therapy Assess->Discontinue Inadequate Response at Max Recommended Dose Titrate->Monitor

References

Mechanism: Why Budiodarone Has Reduced CYP450 Dependence

Author: Smolecule Technical Support Team. Date: February 2026

Budiodarone (ATI-2042) is a structural analogue of amiodarone but with a key chemical modification: a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1] [2]. This single change is responsible for its improved metabolic profile.

The table below contrasts the key properties of this compound and amiodarone.

Feature Amiodarone This compound
Primary Metabolic Pathway CYP450-dependent (CYP3A4, CYP2C8, CYP2C9) [3] Non-CYP450-dependent; rapid hydrolysis by esterases [1] [4]
Half-Life Extremely long (35-68 days) [1] [2] Short (~7 hours) [1] [2]
Risk of CYP450-mediated DDIs High [3] Low (suggested by its metabolic pathway) [4]
Tissue Accumulation Significant, contributes to toxicity [1] Low (preclinical data show no significant accumulation) [4]

The sec-butyl acetate side chain makes this compound a substrate for ubiquitous plasma and tissue esterases. This results in rapid hydrolysis and deactivation, a pathway that does not involve the CYP450 system [1] [4]. Consequently, this compound is not expected to compete with or inhibit CYP450 enzymes to the same extent as amiodarone, thereby reducing its potential to cause metabolic DDIs [4].

Experimental Evidence & Clinical Data

The reduced DDI potential is supported by pre-clinical and clinical findings:

  • Pre-Clinical Rationale: The design of this compound specifically aimed to avoid the long half-life and drug interaction profile of amiodarone by making it susceptible to esterase hydrolysis [1].
  • Clinical Trial Evidence: In a Phase 2 study (PASCAL), this compound was reported to be well-tolerated. Its development profile notes that "its elimination is not CYP450-dependent, suggesting a lower potential for drug interactions" [4].

Suggested Experimental Protocols for DDI Assessment

For researchers characterizing the DDI potential of new drug candidates like this compound, the following core experiments are standard in the industry.

IC50 Shift Assay for Time-Dependent Inhibition (TDI)

This assay determines if a compound causes irreversible or long-lasting inhibition of a CYP enzyme.

  • Objective: To identify Time-Dependent Inhibition (TDI) by comparing inhibitory potency with and without NADPH pre-incubation.

  • Materials:

    • Pooled human liver microsomes (HLM)
    • Drug candidate (e.g., this compound) in suitable solvent (e.g., DMSO, concentration <1% final)
    • NADPH regenerating system
    • CYP isoform-specific probe substrates and analytical standards for their metabolites:
      • CYP1A2: Phenacetin → Acetaminophen
      • CYP2C9: Diclofenac → 4'-Hydroxydiclofenac
      • CYP2D6: Dextromethorphan → Dextrorphan
      • CYP3A4: Midazolam → 1'-Hydroxymidazolam
    • LC-MS/MS system for quantification
  • Method:

    • Prepare two sets of incubations in HLM with the drug candidate at multiple concentrations.
    • Pre-incubation set: Incubate with NADPH for 30 minutes at 37°C.
    • Co-incubation set: Incubate without NADPH for 30 minutes at 37°C.
    • After the pre-incubation/co-incubation period, initiate the metabolic reaction in all tubes by adding the probe substrate and NADPH (if not already present).
    • Stop the reaction after a predetermined time and quantify the metabolite formation.
    • Calculate IC50 values (concentration that inhibits 50% of enzyme activity) for both pre-incubation and co-incubation conditions [3].
  • Interpretation: A significant decrease in the IC50 value (typically a shift greater than 1.5-2 fold) in the pre-incubation set indicates Time-Dependent Inhibition. Amiodarone's metabolite (MDEA) shows this behavior for CYP2C9, while this compound is not expected to [3].

Reversible Inhibition Screening

This assay assesses direct, reversible inhibition of major CYP enzymes.

  • Objective: To determine the reversible inhibition constant (Kᵢ) for major CYP isoforms.
  • Method:
    • Incubate HLM with a probe substrate at its Kₘ (Michaelis constant) concentration.
    • Include the drug candidate (e.g., this compound) at a range of concentrations.
    • Start the reaction with NADPH and measure initial metabolite formation rates.
    • Analyze data to calculate the Kᵢ value, which quantifies the potency of reversible inhibition [3] [5].

The experimental workflow for these key assays can be visualized as follows:

G Start Start DDI Assessment P1 IC50 Shift Assay (Time-Dependent Inhibition) Start->P1 P2 Reversible Inhibition Screening Start->P2 M1 Method: 1. Pre-incubation (+NADPH) vs Co-incubation (-NADPH) 2. Add probe substrate 3. Measure metabolite formation P1->M1 M2 Method: 1. Incubate HLM with probe substrate at Km 2. Add inhibitor at varying concentrations 3. Measure initial metabolite rates P2->M2 R1 Result: IC50 pre-incubation / IC50 co-incubation > 1.5-2? Yes → Time-Dependent Inhibitor No → Not a Time-Dependent Inhibitor M1->R1 R2 Result: Calculate Ki value Low Ki = Potent Reversible Inhibitor M2->R2

Key Considerations for Researchers

  • Metabolite Screening: While the parent drug may not inhibit CYP450, always profile major metabolites. Amiodarone's toxicity and DDIs are largely driven by its metabolite, N-desethylamiodarone (MDEA) [3].
  • Esterase Variability: Although this compound's esterase-mediated metabolism reduces CYP450 interaction risk, be aware that individual variation in esterase activity could potentially lead to variable exposure.
  • Clinical Correlation: Preclinical in vitro data must be confirmed in well-controlled clinical studies, as the ultimate DDI risk is determined by the drug's concentration at the enzyme site in vivo.

References

budiodarone non-responder identification treatment discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

Non-Responder Identification & Monitoring Protocol

The identification of patients who do not respond adequately to budiodarone is a defined process integrated with wearable cardiac monitors. The core principle is to use data from these devices to determine patient eligibility for treatment and to monitor therapeutic response, ensuring that only patients who benefit from the drug continue its use [1].

The table below summarizes the key parameters and technologies involved in this process:

Aspect Technical Specification Purpose & Rationale
Primary Endpoint Elimination of Long Episodes of AF (LEAF) >5 hours [1] LEAF >5.5 hours increases stroke risk 5-fold in the following 5 days. Controlling LEAF is critical for stroke risk reduction [1].
Monitoring Technology FDA-approved wearable AF monitoring devices (e.g., Philips E-patch or MCOT, iRhythm Zio Patch, Apple Watch) [1] To continuously monitor AF burden in real-time, enabling the detection of long AF episodes and assessment of drug efficacy [1].
Dosing Strategy Dose titration to establish the patient on the lowest, most effective dose [1] To control symptoms and LEAF while minimizing potential exposure to higher than necessary doses.
Non-Responder Definition Inadequate response to the highest recommended dose of this compound [1] Patients who continue to experience LEAF or uncontrolled symptoms despite maximum therapeutic dosing are classified as non-responders.
Action for Non-Responders Discontinuation of this compound [1] Prevents unnecessary drug exposure in patients who do not derive therapeutic benefit.

Supporting Preclinical and Early Clinical Data

The foundational rationale for this monitoring approach is supported by early-phase studies, which are essential context for researchers.

  • Proof-of-Concept Efficacy: An early, small-scale study in patients with paroxysmal AF and pacemakers demonstrated that this compound (then referred to as ATI-2042) significantly reduced AF burden in a dose-dependent manner. The reduction was primarily achieved by decreasing the duration of AF episodes, not their frequency [2]. This finding directly supports the focus on monitoring episode length (LEAF) as a key efficacy endpoint.
  • Pharmacokinetic Advantage: A key differentiator from amiodarone is this compound's esterase-based metabolism, which gives it a significantly shorter half-life (approximately 7 hours) and no evidence of accumulation in studies to date. This pharmacokinetic profile makes it more suitable for dose adjustment and discontinuation if needed [1] [2].

This compound Treatment Decision Pathway

The following diagram illustrates the logical workflow for patient management and non-responder identification based on the gathered specifications.

cluster_monitoring Continuous Monitoring with Wearable Device Start Patient with Non-Permanent AF Monitor Monitor AF Burden & LEAF Start->Monitor Assess Assess for LEAF >5 hours Monitor->Assess Titrate Titrate to Lowest Effective Dose Assess->Titrate Eligible for Treatment Responder Therapeutic Response: LEAF & Symptoms Controlled Titrate->Responder NonResponder Inadequate Response at Max Recommended Dose Titrate->NonResponder No response at max dose Maintain Maintain on Therapeutic Dose Responder->Maintain Action Discontinue this compound NonResponder->Action

Key Considerations for Researchers

  • Regulatory Context: The integration of wearable monitoring data into the drug's label is a forward-looking strategy. The FDA has agreed that a label including this requirement is possible pending successful clinical trials that demonstrate the monitoring systems can generate data suitable for dose adjustment [1].
  • Clinical Trial Design: For researchers designing trials around this compound or similar compounds, the agreement with the FDA on using AF monitoring devices as endpoints in clinical trials is a critical precedent [1].
  • Formulation Development: Patents for this compound cover various formulations, including solutions with cosolvents like benzyl alcohol, which may be relevant for preclinical or early-stage research [3].

References

budiodarone long-term safety data adverse event profile

Author: Smolecule Technical Support Team. Date: February 2026

Current Understanding of Budiodarone Safety

The table below summarizes the key safety observations and considerations based on existing clinical evidence.

Aspect Details & Observations
General Tolerability Generally well-tolerated in short-term studies (up to 12 weeks) [1] [2].
Noted Adverse Events Dose-dependent reduction in heart rate; one case of asymptomatic bradycardia (47 bpm) reported at 800 mg BID [2].
Theoretical Safety Advantage Designed to have a shorter half-life (~7 hours) than amiodarone; not a prodrug of amiodarone, and its major metabolite is electrophysiologically inactive, potentially reducing long-term tissue accumulation and toxicity [2].
Data Limitations Long-term safety data (>12 weeks) and large-scale safety profiles are not yet available. Most data comes from small, short-term studies [1] [2].

Experimental Protocols for Safety & Efficacy Assessment

For researchers, understanding the methodologies used to evaluate this compound is crucial. Here are the key protocols from the cited studies.

  • Study Design & Patient Population: A common design involves patients with paroxysmal atrial fibrillation (PAF) who have an implanted dual-chamber pacemaker [1] [2]. The pacemaker's continuous diagnostics are used to precisely quantify the AF burden.
  • Dosing Protocol: In one study, after a 4-week baseline period, patients were randomized to receive placebo or this compound (200, 400, or 600 mg BID) for 12 weeks, followed by a 4-week washout [1]. Another open-label study used a sequential dosing regimen, escalating from 200 mg BID to 800 mg BID, each over 2-week periods [2].
  • Primary Efficacy Endpoint: The key endpoint was the percent change in atrial tachycardia/atrial fibrillation burden (AT/AFB) from baseline, as measured by the pacemaker's stored electrograms [1].
  • Safety Monitoring: Safety was assessed through serial ECGs, vital signs, and laboratory tests (hematology, biochemistry, coagulation screens) at regular intervals throughout the study [2].

Development Status and Future Data Collection

The most recent information (as of February 2024) indicates that the developer, XYRA, has reached an agreement with the FDA on the design of the key Phase III studies needed for approval [3].

  • Planned Phase III Trials: The program will include two key studies:
    • An open-label, long-term dose titration study using FDA-approved wearable devices to monitor safety and effectiveness.
    • A 6-month, double-blind, randomized controlled trial of four fixed doses of this compound versus placebo in 500 subjects with symptomatic non-permanent AF [3].
  • Focus of Future Safety Data: These large-scale, longer-term studies are designed to generate the robust safety and efficacy data required for a New Drug Application (NDA). The use of wearable devices will allow for continuous, real-world safety monitoring [3].

Safety in Context: Comparison with Amiodarone

While direct long-term comparisons are not yet possible, this compound was developed to mimic the efficacy of amiodarone while improving its safety profile. The following diagram contrasts the key molecular and metabolic differences between the two drugs that underpin this theoretical safety advantage.

G Start Amiodarone Analogue Goal Goal: Retain Efficacy, Reduce Toxicity Start->Goal SubProblem1 Amiodarone's Long Half-Life (35-68 days) Goal->SubProblem1 SubProblem2 Amiodarone: Tissue accumulation and metabolic interactions Goal->SubProblem2 Solution1 This compound: Ester side chain allows rapid metabolism by plasma/tissue esterases SubProblem1->Solution1 Outcome1 Short Half-Life (~7 hrs) Faster elimination Solution1->Outcome1 Solution2 This compound: Not a prodrug of amiodarone. Major metabolite (ATI-2000) is inactive. SubProblem2->Solution2 Outcome2 Potential for reduced long-term organ toxicity Solution2->Outcome2

A Researcher's Checklist for this compound Safety

When designing studies or preparing for the analysis of upcoming data, you may find this troubleshooting-style guide helpful.

  • Verify the Phase of Data: Acknowledge that all currently public safety data is from Phase II or earlier trials. The extensive long-term safety database is still being generated in Phase III [1] [3] [2].
  • Monitor for Expected Drug Class Effects: Although designed to be safer, this compound retains amiodarone's electrophysiological properties. Closely monitor for bradycardia and QT-interval changes, especially at higher doses [2].
  • Plan for Prolonged Assessment: For long-term toxicology studies, note the drug's short half-life. Dosing regimens in animal models must be designed to maintain adequate exposure, reflecting its different pharmacokinetics compared to amiodarone [2].
  • Await Organ-Specific Toxicity Data: The key claim of reduced pulmonary, hepatic, and thyroid toxicity requires validation from the ongoing Phase III trials. Do not extrapolate the long-term safety profile of amiodarone directly onto this compound [3] [4] [2].

References

budiodarone washout period cardiac effect persistence

Author: Smolecule Technical Support Team. Date: February 2026

Budiodarone vs. Amiodarone Pharmacokinetic Profile

The table below compares the key pharmacokinetic properties of this compound and amiodarone, which are fundamental to understanding washout period requirements.

Property This compound Amiodarone
Half-life ~7 hours [1] [2] 53 days (35-68 days) [3] [1]
Metabolism Rapid hydrolysis by plasma and tissue esterases [2] Slow, complex organification and deiodination [1]
Key Rationale for Shorter Washout Ester modification allows for rapid metabolism and elimination; designed to avoid long-term tissue accumulation [1] [2] Long half-life and large volume of distribution lead to slow onset, prolonged effect, and risk of toxicity [3] [1]

Persistence of Cardiac Effects & AF Burden Reduction

Clinical trials have demonstrated that this compound's antiarrhythmic effects do not cease immediately after the drug is stopped. The following table summarizes quantitative data on effect persistence from a key study.

Metric Findings on Effect Persistence
Atrial Fibrillation (AF) Burden A progressive reduction in AF burden was observed with increasing doses. Upon discontinuation and during the washout period, the AF burden increased but did not immediately return to baseline levels, suggesting a prolonged effect [2].
Dose-Response & Washout In a study with sequential 2-week dosing periods (200 mg to 800 mg twice daily) followed by a washout, the mean AF burden decreased from a baseline of 20.3% to 1.5% at the highest dose. This burden increased during the washout period, confirming a gradual, rather than abrupt, loss of effect [2].

Experimental Protocol for Assessing Effect Persistence

For researchers designing studies to evaluate the washout period and the persistence of this compound's effects, the following protocol adapted from a clinical study can serve as a methodological guide.

Objective: To evaluate the persistence of this compound's antiarrhythmic effects after drug discontinuation in subjects with paroxysmal atrial fibrillation (AF) [2].

Study Design:

  • Type: Open-label, prospective study.
  • Phases: The study consists of sequential periods:
    • Baseline Period (2 weeks): No drug administration; establish baseline AF burden.
    • Dose Titration Periods (8 weeks total): Four sequential 2-week periods where this compound is administered at 200 mg, 400 mg, 600 mg, and 800 mg, all twice daily.
    • Washout Period (2 weeks): Drug administration is stopped; monitoring continues to observe the return of AF burden and other electrophysiological parameters [2].

Key Methodology and Monitoring:

  • Subject Selection: Post-menopausal or surgically sterile females with a diagnosed AF burden of 1-50% and implanted with a modern dual-chamber pacemaker capable of detailed arrhythmia diagnostics [2].
  • Data Collection: Continuously monitor and log AF episodes (both symptomatic and asymptomatic) using the pacemaker's diagnostics. Key metrics include:
    • AF Burden: The percentage of time a patient is in AF.
    • Number of AF Episodes
    • Duration of AF Episodes [2]
  • Pharmacokinetic Sampling: Collect plasma samples to measure levels of this compound and its metabolites at steady-state at the end of each dosing period and during the washout phase [2].
  • Safety Monitoring: Perform regular 12-lead ECGs to monitor QT interval, collect blood samples for hematology and biochemistry, and monitor vital signs [2].

This diagram illustrates the sequential workflow of the experimental protocol:

Start Study Protocol Initiation Baseline Baseline Period (2 weeks) No drug administered Start->Baseline Dose1 Titration: 200 mg bid (2 weeks) Baseline->Dose1 Dose2 Titration: 400 mg bid (2 weeks) Dose1->Dose2 Dose3 Titration: 600 mg bid (2 weeks) Dose2->Dose3 Dose4 Titration: 800 mg bid (2 weeks) Dose3->Dose4 Washout Washout Period (2 weeks) No drug administered Dose4->Washout DataAnalysis Data Analysis & Effect Persistence Assessment Washout->DataAnalysis

Key Considerations for Researchers

  • Persistence vs. Half-life: this compound's effects last longer than its plasma half-life suggests. This indicates that the drug may have active metabolites or induce physiological changes in cardiac tissue, such as electrical remodeling [1] [2].
  • Designing Washout Periods: There is no established standard washout period for this compound. The appropriate duration should be based on the specific electrophysiological endpoints being measured in your study. The observed persistence of effect in clinical trials suggests that a washout period of at least two weeks may be necessary to fully observe the return to baseline AF parameters [2].
  • General Principles for Washout: When a specific washout period is not defined by prior research, the FDA recommends that it should be clearly justified in the protocol based on the pharmacokinetics and pharmacodynamics of the drug, rather than being an arbitrary or blanket duration [4] [5].

References

budiodarone atrial remodeling mechanism evidence

Author: Smolecule Technical Support Team. Date: February 2026

Budiodarone: Key Properties & Evidence

Aspect Details Evidence & Source
Drug Class Mixed ion channel blocker (Amiodarone analogue) [1] [2]
Primary Metabolism Esterase-mediated; rapid hydrolysis [1]
Half-Life ~7 hours (vs. amiodarone: 35-68 days) [1] [2]
Key Electrophysiological Actions Inhibits Na+, K+, Ca2+ channels; increases atrial refractoriness [1]; blocks late sodium channel [2] Preclinical animal data [1]
Observed Clinical Effect Reduces AF burden & episode duration; eliminates Long Episodes of AF (>5 hours) Phase 2 clinical data [1] [2]
Link to Remodeling Reduction in AF burden may secondarily help reverse or prevent AF-induced remodeling. Indirect evidence, proposed mechanism [3]

Proposed Workflow for Investigating this compound's Impact on Atrial Remodeling

Since direct evidence is sparse, you may need to design experiments to elucidate the mechanism. The following diagram outlines a potential experimental workflow, integrating general approaches for studying atrial remodeling with specific assessments for this compound.

cluster_1 1. In-Vitro & Pre-Clinical Models cluster_2 2. Drug Intervention & Control cluster_3 3. Key Assessments for Remodeling Model1 Rapid Atrial Pacing (RAP) Animal Model (e.g., rabbit) Model2 Cellular Models of Atrial Fibrillation Bud This compound Treatment (Dose-ranging) Model1->Bud Model2->Bud Control Control / Amiodarone (Active Control) Elect Electrophysiology: ERP, APD, AF Inducibility Bud->Elect Control->Elect Struct Structural Markers: Fibrosis (Collagen), Inflammation, Oxidative Stress Molecular Molecular Pathways: Ca2+-Handling (RyR2, SERCA), Signaling (AMPK, PPARα)

Step 1: Establish a Robust Experimental Model

Choose a model that recapitulates key features of human atrial fibrillation and remodeling.

  • Rapid Atrial Pacing (RAP) Model: This is a validated in-vivo model for inducing AF and studying atrial remodeling, as used in studies for other compounds like berberine [4].
  • Cellular Models: Use atrial cardiomyocyte cell lines or primary cells subjected to rapid pacing or pro-fibrotic stimuli (e.g., Angiotensin II, TGF-β) to investigate direct cellular effects.
Step 2: Implement a Dose-Ranging Drug Intervention
  • This compound Dosing: Treat experimental subjects with this compound across a range of doses (e.g., from 200 mg to 800 mg twice daily, as used in clinical studies [1]).
  • Control Groups: Include both a negative control (vehicle) and an active control (amiodarone) to directly compare efficacy and potential mechanistic differences.
Step 3: Conduct Multi-Level Assessments for Remodeling
  • Electrophysiological Assessment: Measure changes in Atrial Effective Refractory Period (ERP), Action Potential Duration (APD), and AF inducibility/ duration [1] [3].
  • Structural and Biochemical Assessment:
    • Quantify the degree of atrial fibrosis using histological staining (e.g., Masson's Trichrome) [4].
    • Measure biomarkers of inflammation and oxidative stress in atrial tissue [4].
  • Molecular Pathway Analysis:
    • Investigate calcium-handling proteins, as calcium mishandling is a core mechanism in AF. Focus on Ryanodine Receptor 2 (RyR2) and SERCA2a [3].
    • Explore relevant signaling pathways. For instance, one study on berberine showed involvement of the AMPK/PPARα pathway [4]. While not proven for this compound, this provides a template for targeted pathway investigation. Use techniques like transcriptomics, molecular docking, and western blotting.

FAQs & Troubleshooting for Researchers

  • Q: What is the strongest available evidence for this compound's effect on atrial remodeling?

    • A: Direct evidence is limited. The most compelling data comes from Phase 2 clinical trials showing that this compound significantly reduces AF burden and the duration of AF episodes [1] [2]. By reducing the time spent in AF, the drug may indirectly reverse or prevent the AF-induced remodeling process, a key concept in AF management [3].
  • Q: this compound is an amiodarone analogue. Should I expect it to have similar anti-fibrotic effects?

    • A: This is a critical research question. While both drugs share electrophysiological properties [1], their long-term tissue-level effects may differ due to this compound's esterase-based metabolism and lack of accumulation [1] [2]. It is essential to directly compare their effects on fibrosis and inflammatory pathways in head-to-head experiments.
  • Q: We are not seeing an anti-fibrotic effect in our model. What could be the reason?

    • A: Consider these factors:
      • Model Selection: The model might not adequately reflect the fibrotic pathology of AF. Ensure your model exhibits significant structural remodeling.
      • Dosage and Timing: The dose or treatment duration may be insufficient. Refer to clinical dose ranges (200-800 mg bid) [1] for guidance and ensure treatment covers the remodeling phase.
      • Primary Mechanism: this compound's primary benefit may stem from electrical remodeling (ion channel block) and reduction of AF burden, which secondarily improves structural parameters. A strong anti-fibrotic effect may not be its primary mechanism.
  • Q: Are there any specific biomarkers to monitor this compound's activity in experimental models?

    • A: Beyond standard AF burden metrics, focus on:
      • Direct Metabolites: Monitor levels of this compound and its major, electrophysiologically inactive metabolite (ATI-2000) in plasma to confirm exposure [1].
      • Electrophysiological Biomarkers: Atrial ERP and AF episode duration are direct functional readouts [1].
      • Downstream Molecular Biomarkers: Assess phosphorylation status of Ca2+-handling proteins like RyR2 [3] and expression of fibrosis-related genes (e.g., collagen, TGF-β).

Experimental Protocol Outline: Assessing Anti-Fibrotic Effects

This protocol provides a concrete starting point for your experiments.

  • Objective: To evaluate the effect of this compound on atrial fibrosis in a rapid atrial pacing (RAP)-induced rabbit model of AF.
  • Model: New Zealand white rabbits subjected to RAP (e.g., 600 bpm for 1-2 weeks) [4].
  • Groups: (n=8-10/group)
    • Sham-operated + Vehicle
    • RAP + Vehicle
    • RAP + this compound (e.g., 50 mg/kg/day, orally)
    • RAP + Amiodarone (active control)
  • Endpoint Measurements:
    • Atrial Fibrosis: Quantify collagen volume fraction in left and right atrial sections using Masson's Trichrome staining [4].
    • AF Inducibility and Duration: Programmed electrical stimulation to trigger and measure AF episodes.
    • Molecular Analysis: Western blot analysis of atrial tissue for fibrotic markers (TGF-β, Collagen I/III) and key signaling pathway proteins (e.g., p-AMPK, PPARα) [4].

References

Investigating Treatment Failure: A Systematic Approach

Author: Smolecule Technical Support Team. Date: February 2026

When a drug like budiodarone fails at its maximum dose, a systematic investigation is crucial. The following table outlines the core areas to examine.

Investigation Area Key Questions & Actions Common Risk Factors (from other drug classes)
Drug Exposure & Pharmacokinetics (PK) Is the drug reaching its target? Conduct population PK analysis to understand inter-individual variability. Key metrics: AUC, C~max~, C~min~ [1] [2]. Body size, renal/hepatic function, drug-drug interactions, rapid drug metabolism [1] [2].
Target Engagement & Pharmacodynamics (PD) Is the drug engaging its target and producing the intended effect? Measure PD biomarkers and clinical receptor occupancy [3]. Low target expression, redundant disease pathways.
Underlying Disease & Patient Factors Has the disease phenotype or patient physiology changed? Re-evaluate comorbidities and disease severity. Diabetes, previous history of the disease, low BMI, and the presence of cavities (in TB case studies) [4].
Treatment Adherence Is the patient taking the drug as prescribed? Review pill counts and patient-reported outcomes. Younger age, lower BMI [4].
Resistance Mechanisms Has the target developed resistance? Investigate acquired somatic mutations or upregulation of efflux pumps. Emergence of multidrug resistance (e.g., MDR-TB) [4].

Troubleshooting FAQs for Researchers

Q1: The drug shows excellent in vitro potency, but fails in the clinic. What could be the reason? This often stems from a disconnect between Structure-Activity Relationship (SAR) and Structure-Tissue Exposure/Selectivity–Relationship (STR) [5]. A drug might be highly potent and specific, but if it does not adequately reach the diseased tissue in humans, clinical efficacy will be poor. This is a common reason for late-stage clinical failure and should be investigated through tissue distribution studies [5].

Q2: How can we determine if the maximum dose is truly optimal, rather than simply the maximum tolerated? The traditional Maximum Tolerated Dose (MTD) approach, developed for cytotoxic chemotherapies, may not be suitable for all drugs [3] [6] [7]. For targeted therapies, the FDA's Project Optimus initiative recommends a shift towards dose optimization [3] [7]. This involves:

  • Using model-informed drug development (MIDD) approaches, such as exposure-response (E-R) modeling, to understand the relationship between drug concentration, efficacy, and safety [3].
  • Conducting randomized dose-ranging trials to identify a dose that offers the best balance of efficacy and tolerability, which may be lower than the MTD [7].

Q3: What experimental protocols are key for diagnosing the cause of failure?

  • Population Pharmacokinetic Study: Design a prospective study, as seen with levofloxacin in elderly patients [2]. Use an opportunistic sampling approach and analyze data using non-linear mixed-effect modeling (e.g., NONMEM) to identify factors (covariates) that significantly impact drug clearance and volume of distribution.
  • Exposure-Response Analysis: Collect both PK and efficacy/safety data. Develop a logistic regression model or a more complex population PK/PD model to correlate exposure metrics (e.g., trough concentration) with the probability of clinical response or adverse events [3].
  • Predictive Modeling for Failure: Based on clinical data, build a multivariable logistic regression model to identify independent risk factors for treatment failure. This model can then be used to predict at-risk patients early in treatment [4].

Advanced Dose Optimization Strategies

Moving beyond the MTD paradigm requires integrating advanced pharmacological tools throughout development.

Strategy Application in Drug Development Example
Pharmacogenomics Identify genetic variants affecting drug metabolism or toxicity to guide dose selection for different subpopulations. Testing for DPYD deficiency before fluorouracil administration to prevent severe toxicity [7].
Therapeutic Drug Monitoring (TDM) Use measured drug concentrations to individually adjust doses to achieve a target exposure window. Vancomycin and teicoplanin TDM to ensure efficacy and minimize nephrotoxicity [1].
Quantitative Systems Pharmacology (QSP) Use mechanistic models to understand complex drug-disease interactions and predict optimal dosing strategies. Used for drugs with complex mechanisms like Bispecific T-cell Engagers (BiTEs) [3].

Workflow for Managing Treatment Failure

The diagram below outlines a systematic workflow for investigating and managing treatment failure.

Start Confirmed Treatment Failure at Maximum Dose PK Assess Drug Exposure (Population PK, TDM) Start->PK PD Evaluate Target Engagement (PD Biomarkers, Receptor Occupancy) Start->PD Clinical Analyze Clinical & Disease Factors (Comorbidities, Adherence, Resistance) Start->Clinical Integrate Integrate Data & Identify Root Cause PK->Integrate PD->Integrate Clinical->Integrate Strategy Develop Mitigation Strategy (Dose Regimen, Patient Selection, New Formulation) Integrate->Strategy Root Cause Identified End Implement & Monitor Strategy->End

References

budiodarone mixed ion channel blocker comparative pharmacology

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacology of Mixed Ion Channel Blockers

Feature Budiodarone (Investigational) Amiodarone (Established Drug) Dronedarone (Established Drug)
Primary Targets K+, Na+, Ca2+ channels [1] K+ channels (Class III); also Na+ channels (Class I), Ca2+ channels (Class IV), & beta-blockade (Class II) [2] [3] Mixed ion channel blocker (Class III); structurally similar to amiodarone [4]
Key Metabolite Information not available in search results Desethylamiodarone (active) [3] Information not available in search results
Half-Life ~7 hours [1] Extremely long: 35-68 days [1] (avg. 58 days) [3] Shorter than amiodarone (specific duration not in search results)
Efficacy Evidence Phase 2 data: dose-dependent reduction in AF burden & episode duration [5] [1] Considered most effective antiarrhythmic drug available [1] Effective for rhythm control in AF; lower rates of CV hospitalization vs. sotalol [6] [7]
Notable Safety Profile Designed for fewer adverse effects (preliminary data) [1] High toxicity risk: pulmonary, liver, thyroid, neurological, skin [2] [3] [8] Boxed warning: contra-indicated in patients with heart failure due to increased risk of death; lower thyroid toxicity vs. amiodarone [4]

Experimental Data and Proposed Mechanisms

Current understanding of this compound's pharmacology and ongoing development comes from early-phase clinical studies and its design rationale.

  • Mechanism of Action: As a mixed ion channel blocker, this compound shares a similar electrophysiological profile with amiodarone. Its effects include [1]:

    • Prolonging the atrial action potential by inhibiting potassium channels, thereby increasing the refractory period and reducing the likelihood of re-entrant arrhythmias.
    • Slowing conduction velocity through sodium and calcium channel blockade.
  • Key Differentiator: Pharmacokinetics: The primary design goal of this compound is to overcome amiodarone's long half-life and associated cumulative toxicity. The addition of a sec-butyl acetate side chain makes this compound susceptible to rapid hydrolysis by esterases, leading to a half-life of only about 7 hours, compared to amiodarone's several weeks [1]. This allows for faster onset of action, quicker elimination, and potentially a much lower risk of long-term organ toxicity [1].

  • Clinical Trial Endpoints and Protocol Insight: Recent regulatory discussions indicate that future clinical trials for this compound will likely use wearable AF monitoring devices (e.g., Zio patch, Apple Watch) to track efficacy [5]. The proposed endpoints are:

    • Control of AF symptoms
    • Elimination of Long Episodes of AF (LEAF) >5 hours, which is a known risk factor for stroke [5]. The envisioned treatment protocol involves titrating the dose based on monitoring data and discontinuing the drug in patients who do not respond to the maximum dose, ensuring only responsive patients remain on long-term therapy [5].

Diagram: Investigational Drug Development Workflow

The following diagram outlines the key stages in the development pathway for an investigational drug like this compound, from preclinical research through regulatory review.

Preclinical Preclinical Research Phase1 Phase 1 Clinical Trial Preclinical->Phase1 Safety/Pharm. Phase2 Phase 2 Clinical Trial Phase1->Phase2 Dosing/Efficacy Phase3 Phase 3 Clinical Trial Phase2->Phase3 Confirm Efficacy FDA_Review FDA Review & Label Discussion Phase3->FDA_Review Submit NDA Approval Market Approval FDA_Review->Approval

References

Budiodarone's Effect on AF Episodes: Quantitative Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key efficacy data for budiodarone from its Phase 2 clinical trials, which form the basis for its ongoing Phase 3 development [1] [2].

Parameter Effect of this compound Notes / Context
AF Episode Duration Significant reduction in Long Episodes of AF (LEAF) >5 hours Primary goal is elimination of LEAF to create a "safe harbor" for stroke risk reduction [1].
AF Episode Frequency Significant reduction in frequency [1].
AF Burden Significant reduction in overall AF burden [1].
Symptom Control Significant reduction in AF-related symptoms [1].
Pharmacology Profile Esterase-metabolized mixed ion channel blocker; shorter half-life than amiodarone, no evidence of accumulation [1]. Designed for enhanced safety and efficacy.

Experimental Data and Protocols

The data supporting this compound's efficacy comes from its Phase 2 clinical trials, which have informed the design of its upcoming Phase 3 studies.

  • Trial Objective: To evaluate the efficacy and safety of multiple doses of orally administered this compound for the long-term management of symptomatic non-permanent atrial fibrillation (paroxysmal or persistent) [1] [2].
  • Patient Population: Subjects with symptomatic non-permanent AF and Long Episodes of AF (LEAF) lasting longer than 5.5 hours, identified as being at high risk for stroke, heart failure, and progression to permanent AF [1] [2].
  • Endpoint Measurement: Efficacy endpoints, including the reduction in AF episode duration and frequency, were measured using FDA-approved wearable AF monitoring devices (e.g., patch devices like Zio Patch or wrist wearables like Apple Watch) [1].
  • Dosing: The Phase 2 trial tested four active doses of this compound. The Phase 3 program will include a dose-titration study to establish patients on the lowest effective dose [2].

Comparison with Alternative Antiarrhythmic Drugs

While direct comparative trial data for this compound is not yet available, the table below places it in context with other rhythm-control strategies based on current guidelines and recent research.

Drug / Therapy Reported Effect on AF Episodes Key Supporting Evidence / Context
This compound Reduces frequency, duration, and burden [1]. Phase 2 data; modern trials use wearable tech for continuous monitoring [1].
Amiodarone Effective in maintaining sinus rhythm [3]. Considered effective but limited by long-term organ toxicity risks [3].
Dronedarone Less effective than amiodarone for maintaining sinus rhythm but better tolerated [3]. Increases adverse outcomes in patients with heart failure or permanent AF [3].
Class IC Drugs (Flecainide, Propafenone) Effective for rhythm control [4]. Guideline-restricted in patients with coronary artery disease (CAD) or structural heart disease [4].
Dronedarone + Ranolazine (Combination) Significantly reduces AF burden compared to either agent alone [4]. Demonstrated in the HARMONY trial, showcasing potential of combination therapy [4].
AP30663 (Investigational) Promising for acute conversion of AF to sinus rhythm [4]. Phase 2 trial showed 55% conversion rate (5 mg/kg) vs. 0% placebo [4].

Visualizing the Clinical Development Workflow

The following diagram illustrates the key stages and decision points in the clinical development pathway for this compound, as agreed upon with the FDA.

Start Phase 2 Trials A Demonstrated efficacy: • Reduced AF symptoms • Reduced AF frequency • Eliminated long episodes (>5h) Start->A B FDA Agreement on Phase 3 Pathway A->B C Phase 3 Program B->C D1 Study 1: Open-label Dose Titration C->D1 D2 Study 2: Double-blind RCT (4 doses vs. Placebo) C->D2 E Endpoint: AF control measured via Wearable Monitoring Devices D1->E D2->E F Potential FDA Approval & Labeling E->F

Key Insights for Researchers

  • Novel Endpoint Validation: this compound's development is pioneering the use of wearable AF monitoring devices to guide dosing and demonstrate efficacy in clinical trials. The FDA has agreed that eliminating long AF episodes (>5 hours) is a valid endpoint, which could reduce stroke risk and progression to permanent AF [1] [2].
  • Positioning in the Treatment Landscape: If approved, this compound aims to be a "best-in-class" mixed ion channel blocker. Its shorter half-life and lack of accumulation are key differentiators designed to improve safety over amiodarone [1].
  • Research Gaps: As of mid-2024, final, peer-reviewed results from the Phase 2 trials are not published. The most critical data will come from the upcoming Phase 3 trials, which are necessary for full FDA evaluation and direct comparison with established AADs [2].

References

budiodarone heart rate reduction dose-dependent response

Author: Smolecule Technical Support Team. Date: February 2026

Dose-Dependent Efficacy of Budiodarone

The table below summarizes the key efficacy findings from the PASCAL trial, which investigated this compound in patients with paroxysmal AF and pacemakers [1].

Dosage AF Burden Reduction vs. Placebo P-value Secondary Endpoints
400 mg 54.4% P=.015 Reduction in the number and duration of atrial tachyarrhythmia/AF episodes [1].
600 mg 75.5% P=.006 Reduction in the number and duration of atrial tachyarrhythmia/AF episodes [1].

A statistically significant dose-response relationship was observed (P=.0001) [1]. The study reported no drug-related serious adverse events, and the AF burden returned to baseline after the washout period [1].

Experimental Protocol of the PASCAL Trial

For research purposes, here are the key methodological details of the cited study:

  • Trial Design: Randomized, double-blind, placebo-controlled study [1].
  • Participants: 110 patients with paroxysmal AF and dual-chamber pacemakers [1].
  • Intervention Groups: Patients were randomized to receive either 200 mg, 400 mg, or 600 mg of this compound (ATI-2042), or a placebo [1].
  • Treatment Duration: 12 weeks of treatment, followed by a 4-week washout period [1].
  • Primary Endpoint: Percent change in AF burden from baseline to 12 weeks. AF burden was measured using the continuous data-logging capabilities of the patients' pacemakers [1].
  • Data Analysis: The dose-dependent effect was statistically tested, and the results were compared against the placebo group [1].

Mechanism of Action and Heart Rate Effects

While the PASCAL trial focused on AF burden, this compound's mechanism suggests it can influence heart rate. This compound is a multi-channel blocker and a chemical analog of amiodarone, designed to have a shorter half-life [2].

The following diagram illustrates its electrophysiological actions, which contribute to both its antiarrhythmic and heart rate-lowering effects.

G cluster_channels Ion Channel Blockade This compound This compound K_Block Potassium Channel (K+) Blockade This compound->K_Block Na_Block Sodium Channel (Na+) Blockade This compound->Na_Block Ca_Block Calcium Channel (Ca2+) Blockade This compound->Ca_Block Refractory_Period Prolonged Action Potential and Refractory Period (MAPD90) K_Block->Refractory_Period Decreases K+ efflux Depolarization Slowed Depolarization Rate Na_Block->Depolarization Decreases Na+ influx Contractility Reduced Cardiac Contractility Ca_Block->Contractility Decreases Ca2+ influx HR_Effect Overall Effect: Decreased Heart Rate & Suppression of Arrhythmias Refractory_Period->HR_Effect Depolarization->HR_Effect

The primary heart rate reduction is likely linked to its calcium channel blockade, which reduces the rate of depolarization in the sinoatrial (SA) node. One source notes a "dose-dependent decrease in heart rate," explaining that a slower heart rate reduces the risk of atrial fibrillation [2].

Important Considerations for Researchers

  • Comparison with Amiodarone: this compound was developed to mitigate the severe long-term organ toxicity (e.g., pulmonary, hepatic, thyroid) associated with amiodarone, primarily due to its much shorter half-life (approximately 7 hours vs. 35-68 days) [2].
  • Data Limitations: The most robust clinical data on this compound's efficacy is from the PASCAL trial [1]. Information on long-term use and its effect on direct heart rate metrics (like resting heart rate) is less extensively documented in the available search results.

References

budiodarone AF symptom improvement patient satisfaction

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence on Budiodarone

Based on a 2024 press release from its developer, XYRA LLC, here is a summary of the known information about this compound [1].

Table 1: Overview of this compound from Phase 2 Trials

Aspect Details
Drug Class Mixed ion channel blocker, esterase-metabolized [1].
Reported Efficacy (Phase 2) Significant reductions in AF symptoms, frequency, and duration of AF episodes; elimination of long AF episodes (>5 hours) [1].
Proposed Dosing Dose-titration approach, starting with the lowest effective dose [1].
Monitoring Proposed use of FDA-approved wearable AF monitoring devices (e.g., Zio Patch, Apple Watch) to identify eligible patients and guide dosing [1].
Safety Profile (Preliminary) Shorter half-life than amiodarone with no evidence of accumulation reported in human or animal studies to date [1].
Stage of Development Phase 3-enabled; Phase 3 trials have not been completed [1].

> Important Note: The information in Table 1 comes from a corporate press release and has not yet been validated by regulatory authorities or published in peer-reviewed medical literature.

Comparison with Established Antiarrhythmic Drugs

Without direct comparative trials, the table below summarizes published data on amiodarone and dronedarone from recent studies to provide context. Note that this is not a direct comparison with this compound.

Table 2: Documented Efficacy and Safety of Amiodarone and Dronedarone

Drug Efficacy in Maintaining Sinus Rhythm Safety and Tolerability Profile Key Context from Recent Trials
Amiodarone More effective than dronedarone [2]. Higher efficacy in EAST-AFNET 4, but used in patients with more heart failure (42%) and persistent AF (40%) [3]. Higher rate of adverse events requiring drug discontinuation compared to dronedarone [2]. Serious adverse events: 1.4/100 patient-years in EAST-AFNET 4 [3]. Considered the most effective antiarrhythmic drug, but toxic side effects limit its use [3].
Dronedarone Less effective than amiodarone [2], but effective for early rhythm control. Associated with a lower hazard ratio for efficacy outcomes in EAST-AFNET 4 [3]. Fewer adverse effects than amiodarone [2]. Serious adverse events: 1.2/100 patient-years in EAST-AFNET 4 [3]. Used in patients with fewer comorbidities (16% heart failure, 15% persistent AF in EAST-AFNET 4) [3]. Contraindicated in permanent AF and severe heart failure [3].

Experimental Protocols from Key Studies

To aid in the evaluation of antiarrhythmic drug trials, here are the methodologies from several cited studies that could serve as a template for future this compound research.

1. EAST-AFNET 4 Trial Protocol (Amiodarone/Dronedarone) This investigator-initiated trial assessed early rhythm control (ERC) versus usual care [3].

  • Population: Patients with AF diagnosed within the previous 12 months and a CHA₂DS₂-VASc score of ≥2 [3].
  • Intervention: Patients randomized to ERC received antiarrhythmic drugs (AADs), AF ablation, or cardioversion as initial therapy. Drug selection and dosing followed protocol guidance: Dronedarone at 400 mg twice daily; Amiodarone loading per EMIAT scheme (600 mg for 6 weeks, 400 mg for 4 weeks, then 200 mg daily) [3].
  • Outcomes: Primary efficacy outcome was a composite of cardiovascular death, stroke, hospitalization for heart failure, or acute coronary syndrome. Safety outcomes included death, stroke, or serious adverse events related to rhythm-control therapy [3].

2. Post-Ablation AAD Study Protocol (Amiodarone vs. Dronedarone) This retrospective study compared the two drugs in patients after catheter ablation (CA) [4].

  • Population: Patients with non-valvular AF who underwent initial radiofrequency catheter ablation [4].
  • Intervention:
    • Amiodarone group: 200 mg three times daily (1st week), twice daily (2nd week), then once daily for 10 weeks.
    • Dronedarone group: 400 mg twice daily after the procedure [4].
  • Outcomes:
    • Primary: Long-term AF recurrence (atrial tachyarrhythmias >30 seconds occurring after the 90-day blanking period).
    • Secondary: AF recurrence during the 90-day blanking period, re-hospitalization for re-ablation, and adverse drug events [4].

3. Real-World Dronedarone Study Protocol This retrospective cohort study used claims data to assess healthcare resource use [5].

  • Population: Patients with ≥2 pharmacy claims for dronedarone (≥180 days' supply) and an AF/AFL diagnosis, without heart failure hospitalization in the prior year [5].
  • Methodology: Intra-cohort comparison of annualized inpatient and outpatient resource utilization between the 12-month pre-treatment (baseline) and post-treatment (follow-up) periods [5].
  • Outcomes: Annualized rates of all-cause, cardiovascular-related, and AF-related hospitalizations and emergency department visits [5].

Methodological Considerations for Future Research

Based on an analysis of AF research practices, the following points are critical for designing robust trials for a new antiarrhythmic drug like this compound [6].

  • Incorporate Patient-Reported Outcomes (PROs): A minority of registered AF clinical trials collect PROs, and very few use validated, AF-specific tools. Improving symptom burden and quality of life are primary goals of rhythm control, making PROs essential [6].
  • Use AF-Specific PRO Tools: Generic quality-of-life tools are insufficient. Future this compound trials should specify and use validated AF-specific instruments, such as the Atrial Fibrillation Effect on QualiTy-of-life (AFEQT) questionnaire, to accurately capture treatment benefits from the patient's perspective [6].
  • Utilize Modern Monitoring: As planned for this compound, employing FDA-approved wearable cardiac monitors (e.g., patch devices, smartwatches) provides objective, continuous data on AF burden and episode duration, which are key efficacy endpoints [1].

Proposed Mechanism and Clinical Workflow

The following diagrams, created using Graphviz, illustrate the proposed pharmacological profile of this compound and a potential integrated care model based on published information [1].

Diagram 1: Proposed Pharmacological Advantages of this compound

A Amiodarone MA Iodinated Long Half-Life (Weeks) High Lipophilicity A->MA B This compound MB Esterase-Metabolized Shorter Half-Life Reduced Accumulation B->MB C Dronedarone MC Non-Iodinated Shorter Half-Life than Amiodarone C->MC OA High Efficacy Risk of Organ Toxicity MA->OA OB Reported High Efficacy Potential for Improved Safety MB->OB OC Moderate Efficacy Improved Safety vs. Amiodarone MC->OC

Diagram 2: Proposed Integrated Management with Monitoring

Start Patient with Symptomatic AF A Assess Eligibility via Wearable Monitor Start->A B Initiate this compound at Lowest Dose A->B C Titrate Dose Based on AF Burden & Symptom Control B->C D Maintain on Effective Dose Continue Monitoring C->D E Discontinue if Inadequate Response C->E At Max Dose

References

budiodarone elimination long episodes AF greater than 5 hours

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Budiodarone is a structural analog of amiodarone but designed to have a superior pharmacokinetic profile.

  • Multi-Channel Blockade: Its efficacy stems from being a mixed ion channel blocker. It inhibits potassium channels (prolonging repolarization), sodium channels (reducing conduction velocity), and calcium channels (decreasing contractility) [1]. This combined action increases the refractory period of atrial myocytes, making the tissue less susceptible to the re-entrant electrical circuits that cause AF [1].
  • Short Half-Life: The critical structural difference is a sec-butyl acetate side chain, making this compound a substrate for plasma and tissue esterases [1]. This results in a half-life of approximately 7 hours, allowing for rapid onset and offset of action, in stark contrast to amiodarone's half-life of over a month [1] [2]. This mitigates the risk of long-term organ accumulation and toxicity [1] [3].

The following diagram illustrates the core workflow of how this compound exerts its antiarrhythmic effects.

G A Oral Administration of this compound B Blocks Cardiac Ion Channels A->B C K+ Channel Block B->C D Na+ Channel Block B->D E Ca2+ Channel Block B->E F Increased Atrial Refractory Period C->F Prolongs repolarization D->F Reduces conduction E->F Decreases excitability G Reduced Likelihood of Electrical Re-entry F->G H Prevention & Termination of AF Episodes G->H

Experimental Data on Efficacy

Clinical studies have provided quantitative evidence for this compound's ability to reduce AF burden, particularly the duration of long episodes.

A proof-of-concept study used patients with implanted pacemakers capable of continuous AF monitoring. The study design involved open-label dose titration over sequential 2-week periods. The results showed a dose-dependent reduction in AF burden (the percentage of time a patient is in AF), driven primarily by a substantial decrease in the mean duration of AF episodes [2]. While the number of episodes sometimes increased, they were significantly shorter [2].

Based on Phase 2 data, the FDA has agreed that a key efficacy endpoint for Phase 3 trials is the elimination of Long Episodes of AF (LEAF) greater than 5 hours [4] [5]. Controlling LEAF is critical because the risk of stroke increases five-fold in the five days following an episode lasting longer than 5.5 hours [4].

Future Development & Protocol

The development of this compound is pioneering a model that integrates drug therapy with digital health technology.

  • Wearable Monitoring Devices: The FDA has provided guidance that the this compound label could include a requirement for monitoring with approved wearable AF devices [4]. This allows for identifying eligible patients (those with LEAF) and guiding dose titration to the lowest effective dose. Non-responders to the highest dose can be identified early to discontinue therapy [4].
  • Planned Phase 3 Trials: The agreed-upon Phase 3 program consists of two key studies [5]:
    • An open-label, long-term dose titration study using wearable devices to guide dosing.
    • A 6-month, double-blind, randomized controlled trial of four fixed active doses versus placebo in 500 subjects with symptomatic non-permanent AF and LEAF.

Comparative Perspective with Other Antiarrhythmics

This compound's profile positions it differently from existing amiodarone analogs.

Drug Half-Life Efficacy in Maintaining Sinus Rhythm Key Safety Concerns
Amiodarone Very long (35-68 days) [1] Considered the most effective antiarrhythmic drug available [1] Significant organ toxicity (thyroid, pulmonary, hepatic); multiple drug interactions [1] [6]
Dronedarone Intermediate (~24 hours) Less effective than amiodarone [6] Contraindicated in permanent AF and heart failure; higher GI adverse events [7] [6]
This compound Short (~7 hours) [1] [2] Phase 2 data shows significant reduction in AF burden and episode duration [4] [2] Designed to have a lower risk of long-term toxicity; precise safety profile under investigation [1] [3]

Conclusion for Researchers

For the research and development community, the key takeaways on this compound are:

  • Targeted Action: It is specifically being developed to eliminate long AF episodes (>5 hours), a known high-risk factor for stroke and disease progression [4] [5].
  • Integrated Approach: Its development is coupled with wearable AF monitoring devices, enabling a precision medicine model for dose titration and response assessment [4].
  • Promising Profile: It retains the multi-channel blocking efficacy of amiodarone while its short half-life may offer a significantly improved safety and tolerability profile [1] [3].

References

budiodarone cost-effectiveness other antiarrhythmic drugs

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Budiodarone (ATI-2042)

This compound is a chemical analogue of amiodarone designed to have a similar electrophysiological effect but with a significantly shorter half-life (approximately 7 hours versus 35-68 days for amiodarone), which may potentially reduce long-term toxicity concerns [1] [2].

A preliminary, open-label study involving six patients with paroxysmal atrial fibrillation (AF) yielded the following efficacy data on AF burden reduction [1]:

Dosage of this compound Mean AF Burden (SD) Reduction from Baseline
Baseline 20.3% (±14.6%) --
200 mg bid 5.2% (±4.2%) 74.4%
400 mg bid 5.2% (±5.2%) 74.4%
600 mg bid 2.8% (±3.4%) 86.2%
800 mg bid 1.5% (±0.5%) 92.6%

The study concluded that the reduction in AF burden at all doses was statistically significant, primarily achieved by reducing the duration of AF episodes [1].

Cost-Effectiveness of Other Antiarrhythmic Drugs

While data on this compound is scarce, several studies have analyzed the cost-effectiveness of dronedarone, another amiodarone analogue already on the market. The table below summarizes findings from various healthcare systems, using Amiodarone as a common comparator.

Country/Health System Drug Comparison (vs. Amiodarone) Result Summary Key Metric (ICER)
China [3] Dronedarone more economical Cost-effective RMB 81,741 Yuan/QALY
Serbia [4] Dronedarone more cost-effective Cost per year without stroke: €1,779.23 (Dronedarone) vs. €3,845.10 (Amiodarone) --
Canada, Italy, Sweden, Switzerland [5] Dronedarone cost-effective Low Incremental Cost-Effectiveness Ratios (ICERs) €3,850 - €5,630 per QALY gained

Experimental Protocol for Efficacy Studies

For context, here is the methodology from the key this compound study [1], which provides a template for how such clinical data is generated:

  • Study Design: Open-label, prospective proof-of-concept study.
  • Participants: Six post-menopausal or surgically sterile females with symptomatic paroxysmal AF and implanted advanced DDDRP pacemakers.
  • Intervention: The study consisted of six sequential 2-week periods:
    • Baseline (P1): No drug.
    • Titration (P2-P5): this compound administered at 200 mg, 400 mg, 600 mg, and 800 mg, twice daily.
    • Washout (P6): No drug.
  • Data Collection: The primary outcome measure was Atrial Fibrillation Burden (AFB), defined as the percentage of time a patient is in AF. This was continuously measured and logged by the patients' pacemakers, which recorded both symptomatic and asymptomatic episodes.
  • Analysis: The mean AFB during each treatment period was compared to the baseline period to determine statistical significance.

The relationship between this compound's mechanism of action and its effect on atrial fibrillation can be visualized as a sequential process. The following diagram illustrates this pathway and the resulting clinical outcomes.

G cluster_mechanism Mechanism of Action cluster_effect Electrophysiological Effect cluster_outcome Clinical Outcome This compound This compound M1 Blocks Na+, K+, Ca2+ channels This compound->M1 M2 Prolongs atrial refractoriness This compound->M2 M3 Increases stimulus-to-atrium (St-A) interval This compound->M3 E1 Reduces action potential conduction velocity M1->E1 E2 Suppresses electrical re-entry pathways M2->E2 M3->E1 E1->E2 O1 Reduced AF Episode Duration E2->O1 O2 Decreased Overall AF Burden O1->O2

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7

Hydrogen Bond Acceptor Count

6

Exact Mass

703.02917 Da

Monoisotopic Mass

703.02917 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F5Y53150C8

Drug Indication

Investigated for use/treatment in arrhythmia and atrial fibrillation.

Other CAS

335148-45-3

Wikipedia

Budiodarone

Dates

Last modified: 04-14-2024
1: Buchwald P, Bodor N. Recent advances in the design and development of soft
2: Ezekowitz MD, Nagarakanti R, Lubinski A, Bandman O, Canafax D, Ellis DJ,
3: Mason PK, DiMarco JP. New pharmacological agents for arrhythmias. Circ
4: Arya A, Silberbauer J, Teichman SL, Milner P, Sulke N, Camm AJ. A preliminary

Explore Compound Types